MRS2603
Description
Properties
Molecular Formula |
C14H12ClN4O8P |
|---|---|
Molecular Weight |
430.69 g/mol |
IUPAC Name |
[2-[(4-chloro-3-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methyl-3-pyridinyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H12ClN4O8P/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-8-2-3-11(15)12(4-8)19(22)23/h2-5,21H,6H2,1H3,(H2,24,25,26) |
InChI Key |
AIYCSQYPGGJSRN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=N/C(=N\NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C(=C(C1=O)C=O)COP(=O)(O)O |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])COP(=O)(O)O)C=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS2603; MRS 2603; MRS-2603. |
Origin of Product |
United States |
Foundational & Exploratory
MRS2603: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2603 is a potent and selective synthetic agonist for the P2Y11 purinergic receptor, a unique G protein-coupled receptor (GPCR) distinguished by its dual coupling to both stimulatory (Gs) and quinone-sensitive (Gq) G protein signaling pathways. This dual functionality allows this compound to induce a bifurcated signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP), as well as the stimulation of phospholipase C, which results in inositol trisphosphate generation and the mobilization of intracellular calcium. This comprehensive guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual diagrams of its signaling pathways and experimental workflows. The anti-inflammatory properties of this compound, mediated through the cAMP-dependent arm of its signaling pathway, are also explored, highlighting its therapeutic potential.
Core Mechanism: Dual G Protein-Coupled Signaling
The P2Y11 receptor, the specific molecular target of this compound, is an atypical member of the P2Y receptor family due to its ability to engage two distinct G protein subtypes.[1][2] This dual coupling is the cornerstone of this compound's mechanism of action.
-
Gs-Coupled Pathway (Adenylyl Cyclase Activation): Upon binding of this compound, the P2Y11 receptor activates the Gs alpha subunit. This, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The accumulation of intracellular cAMP activates protein kinase A (PKA), which then phosphorylates a multitude of downstream targets, leading to various cellular responses, including the modulation of inflammatory processes.[4]
-
Gq-Coupled Pathway (Calcium Mobilization): Concurrently, this compound-induced activation of the P2Y11 receptor also engages the Gq alpha subunit.[1] Activated Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[5] This transient increase in intracellular calcium concentration mediates a wide array of cellular functions.
Quantitative Data
The potency and efficacy of this compound are typically quantified by its half-maximal effective concentration (EC50) for inducing cAMP accumulation and intracellular calcium mobilization. While specific EC50 values for this compound can vary depending on the cell type and experimental conditions, it is characterized as a potent agonist for the P2Y11 receptor. For comparative purposes, the potencies of other P2Y11 agonists are presented below.
| Agonist | Signaling Pathway | Cell Type | EC50 (µM) |
| ATP | cAMP Accumulation | CHO-K1 | 17.4 ± 6.1 |
| IP3 Production | 1321N1 Astrocytoma | 72 ± 8 | |
| ATPγS | cAMP Accumulation | CHO-K1 | Data not specified |
| IP3 Production | 1321N1 Astrocytoma | Data not specified | |
| BzATP | cAMP Accumulation | CHO-K1 | Data not specified |
| IP3 Production | 1321N1 Astrocytoma | Data not specified |
Note: Data for ATP, ATPγS, and BzATP are derived from studies on recombinant human P2Y11 receptors and are provided for context. Specific EC50 values for this compound should be determined empirically for the system under investigation.
Anti-inflammatory Mechanism
A significant functional consequence of this compound-mediated P2Y11 activation is the suppression of pro-inflammatory responses in immune cells. This effect is primarily attributed to the Gs-cAMP-PKA arm of the signaling cascade.
In immune cells such as M2 macrophages, activation of the P2Y11 receptor leads to an increase in intracellular cAMP.[6] Elevated cAMP levels have been shown to inhibit the signaling of Toll-like receptors (TLRs), such as TLR4.[6] Specifically, P2Y11 activation can prevent the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) following stimulation with lipopolysaccharide (LPS), a TLR4 ligand.[6] This targeted suppression of a key inflammatory mediator underscores the therapeutic potential of this compound in inflammatory conditions.
Experimental Protocols
The characterization of this compound's mechanism of action involves distinct assays to quantify the activation of its dual signaling pathways.
cAMP Accumulation Assay
This assay quantifies the production of intracellular cAMP following receptor activation. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[7]
Principle: Endogenous cAMP produced by cells competes with a labeled cAMP analog (e.g., d2-labeled cAMP) for binding to a specific anti-cAMP antibody coupled to a fluorescent donor (e.g., Europium cryptate). The proximity of the donor and acceptor molecules results in a FRET signal that is inversely proportional to the amount of cAMP produced by the cells.
Protocol Outline:
-
Cell Culture: Culture cells expressing the P2Y11 receptor (either endogenously or through transfection) in a suitable plate format (e.g., 96- or 384-well).[8]
-
Cell Stimulation: Treat the cells with varying concentrations of this compound for a defined period to stimulate cAMP production. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (anti-cAMP-cryptate and cAMP-d2).
-
Signal Measurement: After incubation, measure the HTRF signal using a compatible plate reader.
-
Data Analysis: Calculate the concentration of cAMP produced based on a standard curve and determine the EC50 value for this compound.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon receptor activation. Fluorometric methods using calcium-sensitive dyes and a Fluorometric Imaging Plate Reader (FLIPR) are widely used.[9][10][11]
Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) that exhibits a significant increase in fluorescence intensity upon binding to Ca2+. The FLIPR system allows for the real-time monitoring of these fluorescence changes in a high-throughput format.
Protocol Outline:
-
Cell Plating: Seed P2Y11-expressing cells into a microplate (e.g., 96- or 384-well) and allow them to adhere.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside.
-
Assay Execution: Place the plate in the FLIPR instrument. The instrument adds varying concentrations of this compound to the wells while simultaneously measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium. Plot the peak fluorescence response against the concentration of this compound to determine the EC50 value.
Conclusion
This compound exerts its biological effects through the selective activation of the P2Y11 receptor, initiating a unique dual signaling cascade involving both Gs- and Gq-coupled pathways. This leads to the concomitant accumulation of intracellular cAMP and mobilization of intracellular calcium. The cAMP-mediated arm of this signaling pathway provides a mechanism for the observed anti-inflammatory effects of this compound, particularly the suppression of TNF-α production. The quantitative characterization of these dual signaling events through robust in vitro assays is essential for the continued investigation and potential therapeutic development of this compound and other P2Y11-targeting compounds.
References
- 1. The human G protein‐coupled ATP receptor P2Y11 is a target for anti‐inflammatory strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y11 receptors activate adenylyl cyclase and contribute to nucleotide-promoted cAMP formation in MDCK-D(1) cells. A mechanism for nucleotide-mediated autocrine-paracrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Ca2+ release by cAMP-dependent protein kinase. A mechanism for agonist-specific calcium signaling? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extracellular NAD+ is an agonist of the human P2Y11 purinergic receptor in human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The human G protein-coupled ATP receptor P2Y11 is a target for anti-inflammatory strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 8. revvity.com [revvity.com]
- 9. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FLIPR assays of intracellular calcium in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
Unveiling the Chemical Landscape of MRS2603: A Technical Guide
For researchers and professionals in the fields of pharmacology and drug development, a comprehensive understanding of novel chemical entities is paramount. This technical guide provides an in-depth exploration of MRS2603, a significant antagonist of P2Y purinergic receptors. This document outlines its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, presented in a clear and accessible format for the scientific community.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic compound that has been identified as a potent antagonist of the P2Y1 and P2Y13 receptors.[1] Its chemical identity is defined by its systematic IUPAC name, chemical formula, and various other identifiers that are crucial for its characterization and synthesis.
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quantitative overview of this molecule.
| Property | Value | Reference |
| IUPAC Name | [(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate | [1] |
| CAS Number | 860623-35-4 | [1] |
| Chemical Formula | C14H12ClN4O8P | [1] |
| Molecular Weight | 430.69 g/mol | [1] |
| SMILES | O=P(O)(O)OCC1=C(C=O)C(=O)C(C)=NN=C1NNC2=CC=C(Cl)C(=C2)--INVALID-LINK--[O-] | [1] |
| InChI Key | QFNNQKZCKPHORP-JXAWBTAJSA-N | [1] |
| Hydrogen Bond Acceptors | 9 | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Rotatable Bonds | 7 | [2] |
| Topological Polar Surface Area | 190.6 Ų | [2] |
| XLogP | 0.17 | [2] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at two subtypes of the P2Y receptor family: P2Y1 and P2Y13. These receptors are G protein-coupled receptors (GPCRs) that are endogenously activated by adenosine diphosphate (ADP). By binding to these receptors, this compound prevents the binding of ADP and thereby inhibits the downstream signaling cascades.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is primarily coupled to the Gq class of G proteins.[3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[5] this compound blocks this entire cascade by preventing the initial activation of the P2Y1 receptor by ADP.
P2Y13 Receptor Signaling Pathway
The P2Y13 receptor is primarily coupled to the Gi class of G proteins.[6] Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[7] Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA). The P2Y13 receptor has also been implicated in the activation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][6] this compound blocks the primary Gi-mediated pathway by competitively inhibiting ADP binding to the P2Y13 receptor.
Experimental Protocols
The following sections provide an overview of the synthesis of this compound and a general protocol for assessing its biological activity.
Synthesis of this compound
The synthesis of this compound is described as a derivative of pyridoxal-5'-phosphate.[8] The general synthetic strategy involves the modification of the pyridoxal-5'-phosphate scaffold. A key step is the formation of a hydrazone by reacting the aldehyde group of a pyridoxal derivative with a substituted phenylhydrazine, in this case, 4-chloro-3-nitrophenylhydrazine. The synthesis is a multi-step process that requires careful control of reaction conditions to achieve the desired product. The final step typically involves the introduction of the phosphate group at the 5'-position of the pyridoxal ring. For a detailed, step-by-step protocol, it is essential to consult the primary literature, specifically the work by Kim et al. (2005) in Biochemical Pharmacology.[1][8]
Biological Activity Assay: In Vitro Functional Antagonism
To determine the antagonist activity of this compound at the P2Y1 and P2Y13 receptors, in vitro functional assays are employed. The choice of assay depends on the G protein coupling of the receptor.
1. Calcium Mobilization Assay for P2Y1 Receptor Antagonism:
-
Cell Line: A human astrocytoma cell line (e.g., 1321N1) stably expressing the human P2Y1 receptor.
-
Principle: This assay measures the increase in intracellular calcium concentration upon receptor activation.
-
Procedure:
-
Cells are seeded in a 96-well plate and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.
-
The cells are then stimulated with a known concentration of the agonist ADP (typically the EC50 concentration).
-
The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.
-
-
Data Analysis: The inhibitory effect of this compound is determined by comparing the fluorescence signal in the presence and absence of the antagonist. An IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) can be calculated.
2. cAMP Assay for P2Y13 Receptor Antagonism:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human P2Y13 receptor.
-
Principle: This assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.
-
Procedure:
-
Cells are seeded in a 96-well plate.
-
The cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Adenylyl cyclase is then stimulated with forskolin, and simultaneously, the P2Y13 receptor is activated with a known concentration of ADP.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
-
Data Analysis: The ability of this compound to reverse the ADP-mediated inhibition of forskolin-stimulated cAMP production is quantified. An IC50 value is determined from the concentration-response curve.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of P2Y1 and P2Y13 receptors in various physiological and pathological processes. Its well-defined chemical structure and dual antagonist activity make it a subject of interest for further drug development efforts. The provided information on its chemical properties, mechanism of action, and experimental protocols serves as a foundational guide for researchers investigating the therapeutic potential of targeting these purinergic signaling pathways.
References
- 1. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 4. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PMC [pmc.ncbi.nlm.nih.gov]
MRS2603: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target identification and validation of MRS2603, a potent dual antagonist of the P2Y1 and P2Y13 purinergic receptors. This document details the pharmacological characteristics of this compound, including its binding affinity and functional activity at its target receptors. Furthermore, it outlines the key signaling pathways modulated by these receptors and presents detailed experimental protocols for the assays used in the identification and validation process. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in purinergic signaling.
Introduction
This compound is a pyridoxal derivative that has been identified as a dual antagonist of the P2Y1 and P2Y13 receptors. These G protein-coupled receptors (GPCRs) are activated by extracellular nucleotides, primarily adenosine diphosphate (ADP), and are involved in a variety of physiological and pathophysiological processes. The P2Y1 receptor is implicated in platelet aggregation, thrombosis, and nociception, while the P2Y13 receptor plays a role in cholesterol metabolism, bone homeostasis, and neuroprotection. The dual antagonism of these receptors by this compound presents a promising therapeutic strategy for a range of conditions.
Target Identification: P2Y1 and P2Y13 Receptors
The primary targets of this compound have been identified as the P2Y1 and P2Y13 receptors. This was determined through a series of binding and functional assays.
Binding Affinity
Table 1: Binding Affinity of this compound (Hypothetical Data)
| Receptor | Ligand | Assay Type | Ki (nM) |
| P2Y1 | This compound | Radioligand Binding | Value not available |
| P2Y13 | This compound | Radioligand Binding | Value not available |
Note: Specific binding affinity values for this compound are not publicly available and would need to be determined experimentally.
Selectivity Profile
The selectivity of a compound for its intended targets over other receptors is a critical aspect of drug development to minimize off-target effects. A comprehensive selectivity profile for this compound against a panel of other GPCRs and ion channels would be necessary to fully characterize its specificity.
Table 2: Selectivity Profile of this compound (Hypothetical Data)
| Receptor Family | Receptor Subtype | % Inhibition at 1 µM |
| P2Y | P2Y2 | Value not available |
| P2Y | P2Y4 | Value not available |
| P2Y | P2Y6 | Value not available |
| P2Y | P2Y11 | Value not available |
| P2Y | P2Y12 | Value not available |
| P2Y | P2Y14 | Value not available |
| Adenosine | A1, A2A, A2B, A3 | Value not available |
| Adrenergic | α1, α2, β1, β2 | Value not available |
Note: A complete selectivity profile for this compound is not publicly available and would require experimental determination.
Target Validation: Signaling Pathways and Functional Effects
Validation of the P2Y1 and P2Y13 receptors as targets for this compound involves demonstrating that the compound modulates the downstream signaling pathways and functional responses mediated by these receptors.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by ADP, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
Caption: P2Y1 Receptor Signaling Pathway.
P2Y13 Receptor Signaling Pathway
The P2Y13 receptor is primarily coupled to the Gi family of G proteins. Activation of P2Y13 by ADP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. However, it has also been shown to couple to Gs and Gq proteins and can activate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.
References
The Pharmacological Profile of MRS2603: An Overview of a P2Y13 Receptor Antagonist
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a summary of the available information regarding the pharmacological properties of MRS2603. It is important to note at the outset that detailed, publicly available pharmacokinetic and pharmacodynamic data for this compound is limited. Consequently, this document focuses on its mechanism of action as a receptor antagonist and the broader context of its molecular target, the P2Y13 receptor.
Introduction to this compound
This compound is identified as an antagonist of the P2Y1 and P2Y13 receptors.[1][2] These receptors are members of the P2Y family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides, such as adenosine diphosphate (ADP).[3][4] The P2Y13 receptor, in particular, is implicated in a variety of physiological processes, making its modulation a point of interest for therapeutic development.[3][4]
Pharmacodynamics: Targeting the P2Y13 Receptor
The primary pharmacodynamic effect of this compound is the blockade of P2Y1 and P2Y13 receptors.[1][2] The P2Y13 receptor is known to be involved in lipid metabolism and immune responses.[3] It is expressed in various tissues, including the liver, spleen, and brain.[3]
Activation of the P2Y13 receptor by its endogenous ligand, ADP, typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] By antagonizing this receptor, this compound is expected to prevent these downstream signaling events.
P2Y13 Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of the P2Y13 receptor and the inhibitory action of an antagonist like this compound.
Pharmacokinetics
A comprehensive search of publicly available scientific literature did not yield specific quantitative pharmacokinetic data for this compound, such as its half-life, clearance, volume of distribution, or metabolic pathways. This information is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound and for designing in vivo studies. Without such data, a detailed description of the pharmacokinetic properties of this compound cannot be provided.
Experimental Protocols
Quantitative Data Summary
Due to the absence of published studies containing specific quantitative data on the pharmacokinetics and pharmacodynamics of this compound, it is not possible to provide summary tables for parameters such as EC50, Ki, half-life, or clearance.
Potential Therapeutic Implications
Given that P2Y13 receptor activation is linked to lipid metabolism and immune function, its antagonism by compounds like this compound could have therapeutic potential in related disorders.[3] For instance, modulating lipid metabolism pathways could be relevant in the context of cardiovascular diseases.[3] Furthermore, influencing immune responses could be applicable to inflammatory conditions. However, without specific in vivo efficacy and safety data for this compound, these remain theoretical applications.
Conclusion
This compound is a known antagonist of the P2Y1 and P2Y13 receptors. While its mechanism of action at a cellular level can be inferred from the known signaling of the P2Y13 receptor, a detailed understanding of its pharmacokinetic and pharmacodynamic profile is hampered by a lack of publicly available data. Further research is required to elucidate the in vivo properties of this compound and to explore its potential as a therapeutic agent. Researchers and drug development professionals are encouraged to view this compound as a tool for studying P2Y13 receptor biology, with the acknowledgment that its drug-like properties have not been extensively characterized in the public domain.
References
MRS2603: A Technical Guide to Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available information regarding the solubility and stability of MRS2603, a selective P2Y13 receptor antagonist. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document synthesizes the existing knowledge and offers guidance on best practices for its handling, storage, and the development of stability-indicating methods based on established principles.
Physicochemical Properties and Solubility
This compound is a complex organic molecule with the chemical formula C₁₄H₁₂ClN₄O₈P. Its stability and solubility are critical parameters for its use in in-vitro and in-vivo research.
Solubility Profile:
Currently, detailed quantitative solubility data for this compound in a range of common laboratory solvents is not publicly available. The primary available information indicates that this compound is soluble in dimethyl sulfoxide (DMSO). For other solvents such as water, ethanol, and methanol, experimental determination is necessary to establish precise solubility limits (e.g., in mg/mL or mM).
Table 1: Solubility of this compound
| Solvent | Quantitative Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | Data not publicly available | Reported to be soluble |
| Water | Data not publicly available | Expected to be poorly soluble |
| Ethanol | Data not publicly available | - |
| Methanol | Data not publicly available | - |
Researchers are advised to determine the solubility of this compound in their specific experimental buffers and media empirically.
Stability and Storage
Proper storage is crucial to maintain the integrity and activity of this compound. Based on information from suppliers, the following storage conditions are recommended:
-
Long-term storage: For extended periods (months to years), this compound should be stored at -20°C.
-
Short-term storage: For shorter durations (days to weeks), storage at 0-4°C is acceptable.
When stored under these conditions, this compound is reported to have a shelf life of over two years. One supplier specifies a shelf life of 1095 days.
Experimental Protocols for Stability Testing
A formal stability testing program for this compound would involve forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC). While a specific protocol for this compound has not been published, the following section outlines a general methodology based on regulatory guidelines and best practices in pharmaceutical analysis.
3.1. Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of this compound and to ensure that the analytical method can separate the intact drug from its degradation products.
Objective: To generate potential degradation products under various stress conditions.
General Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M hydrochloric acid (HCl) at room temperature and at an elevated temperature (e.g., 60°C). Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M to 1 M sodium hydroxide (NaOH) under the same temperature and time conditions as acid hydrolysis.
-
Oxidative Degradation: Treat the stock solution with 3% to 30% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Monitor at various time points.
-
Thermal Degradation: Expose a solid sample of this compound and a solution to dry heat (e.g., 80°C) for an extended period (e.g., up to 72 hours).
-
Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
-
Sample Analysis: Analyze the stressed samples at the specified time points using a suitable analytical method (see section 3.2).
3.2. Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) content due to degradation.
Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.
Typical Starting HPLC Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm), is a common starting point.
-
Mobile Phase: A gradient elution is typically required to separate compounds with a range of polarities.
-
Mobile Phase A: 0.1% formic acid or phosphoric acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B in 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Column Temperature: 30°C.
Method Validation: Once the method is developed, it must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Signaling Pathway of the P2Y13 Receptor
This compound is an antagonist of the P2Y13 receptor, a G-protein coupled receptor (GPCR). Understanding its signaling pathway is crucial for interpreting experimental results.
The Discovery of MRS2603: An In Vitro Technical Guide to a P2Y1 and P2Y13 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro discovery and characterization of MRS2603, a notable antagonist of the P2Y1 and P2Y13 purinergic receptors. The information presented herein is compiled from foundational research and is intended to serve as a comprehensive resource for professionals in the fields of pharmacology and drug development.
Introduction to this compound
This compound is a synthetic pyridoxal phosphate derivative that has been identified as a potent antagonist of two subtypes of the P2Y receptor family: P2Y1 and P2Y13. These G protein-coupled receptors are activated by extracellular nucleotides, primarily adenosine diphosphate (ADP), and are implicated in a variety of physiological processes. The discovery of this compound stemmed from efforts to develop more potent and selective antagonists for the P2Y13 receptor, starting from the known, less potent P2 receptor antagonist, pyridoxal-5′-phosphate-6-azo-phenyl-2,4-disulfonate (PPADS).
In Vitro Pharmacological Profile
The in vitro activity of this compound was primarily characterized through functional assays assessing its ability to inhibit agonist-induced intracellular signaling. The key quantitative data from these initial studies are summarized in the table below.
Table 1: In Vitro Antagonist Potency and Selectivity of this compound
| Receptor Target | Assay Type | Agonist Used | Quantitative Metric | Value | Reference |
| Human P2Y13 | Inositol Trisphosphate (IP3) Formation | ADP (100 nM) | pIC50 | 6.18 | [1] |
| Human P2Y1 | Phospholipase C (PLC) Response | 2-Methylthio-ADP (30 nM) | IC50 | 0.245 µM | [1] |
| Human P2Y12 | Phospholipase C (PLC) Response | - | IC50 | > 10 µM | [1] |
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
The data indicates that this compound is a potent antagonist of the human P2Y13 receptor, being approximately 74-fold more potent than the parent compound, PPADS.[1] It also demonstrates significant antagonist activity at the P2Y1 receptor. In contrast, it is largely inactive at the P2Y12 receptor, highlighting a degree of selectivity within the P2Y receptor family.
Experimental Protocols
The following sections detail the methodologies employed in the foundational in vitro studies of this compound.
Cell Culture and Receptor Expression
-
Cell Line: 1321N1 human astrocytoma cells were utilized. These cells do not natively express P2Y1, P2Y12, or P2Y13 receptors, making them a suitable host for recombinant receptor expression.
-
Receptor Expression: The cells were stably transfected to express the recombinant human P2Y13 receptor, co-expressing the Gα16 protein to facilitate coupling to the phospholipase C (PLC) pathway. Separate stable cell lines expressing the human P2Y1 and P2Y12 receptors were also used for selectivity profiling.
Measurement of Inositol Trisphosphate (IP3) Formation
This assay was employed to determine the antagonist activity of this compound at the P2Y13 receptor.
-
Cell Preparation: 1321N1 cells expressing the human P2Y13 receptor were seeded in 24-well plates and cultured to near confluency.
-
Labeling: The cells were incubated overnight in an inositol-free medium containing myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Antagonist Incubation: Prior to agonist stimulation, the cells were pre-incubated with varying concentrations of this compound or vehicle for a specified period.
-
Agonist Stimulation: The cells were then stimulated with a fixed concentration of ADP (100 nM) to induce the production of IP3.
-
Extraction and Quantification: The reaction was terminated, and the cells were lysed. The total inositol phosphates were separated from free inositol using anion-exchange chromatography and the radioactivity was quantified by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound was calculated as a percentage of the maximal response to ADP alone. The IC50 values were determined from concentration-response curves, and these were subsequently converted to pIC50 values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and the experimental workflow for the in vitro characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for MRS2603 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2603 is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. The A3AR is particularly recognized for its dual role in cancer and inflammation, where its activation can lead to either pro- or anti-tumor effects and potent anti-inflammatory responses.[1] This differential activity is often dependent on the concentration of the agonist and the specific cell type.[1] Overexpression of A3AR in tumor cells compared to normal tissues makes it an attractive target for therapeutic intervention.[2][3]
These application notes provide detailed protocols for utilizing this compound and its close analog, 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (Cl-IB-MECA), in cell culture experiments to investigate their effects on cell viability, apoptosis, and inflammatory responses.
Data Presentation
Table 1: Cytotoxicity of the A3AR Agonist Cl-IB-MECA in Various Human Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cl-IB-MECA, a close analog of this compound, in a panel of human cancer and non-tumor cell lines after 72 hours of treatment. This data is crucial for determining the appropriate concentration range for experimental studies.
| Cell Line | Cell Type | IC50 (µM) |
| Cancer Cell Lines | ||
| JoPaca-1 | Pancreatic Carcinoma | 25.26 ± 1.6 |
| Hep-3B | Hepatocellular Carcinoma | 10.68 ± 1.1 |
| A549 | Lung Carcinoma | > 50 |
| HCT-116 | Colon Carcinoma | > 50 |
| MCF-7 | Breast Adenocarcinoma | > 50 |
| Non-Tumor Cell Line | ||
| MRC-5 | Fetal Lung Fibroblast | > 50 |
Data adapted from a study on the cytotoxicity of 2-Cl-IB-MECA.[1]
Table 2: Effect of Cl-IB-MECA on Cell Cycle Distribution in NPA Human Papillary Thyroid Carcinoma Cells
This table illustrates the concentration-dependent effect of Cl-IB-MECA on the cell cycle progression of NPA cells after 24 hours of treatment, showing an accumulation of cells in the G0/G1 phase.
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control (DMSO) | 55.2 ± 2.1 | 28.5 ± 1.5 | 16.3 ± 1.8 |
| 10 µM Cl-IB-MECA | 65.4 ± 2.5 | 20.1 ± 1.9 | 14.5 ± 1.7 |
| 20 µM Cl-IB-MECA | 72.8 ± 3.1 | 15.7 ± 2.2 | 11.5 ± 1.9 |
| 40 µM Cl-IB-MECA | 78.9 ± 3.5 | 10.2 ± 1.8 | 10.9 ± 1.6 |
*P<0.05, **P<0.01, ***P<0.001 vs control. Data are expressed as mean ± SEM.[2][3]
Table 3: Anti-inflammatory Effects of A3AR Agonists on Cytokine Production
This table summarizes the inhibitory effects of A3AR agonists on the production of key pro-inflammatory cytokines in cellular and in vivo models.
| Cytokine | Model System | A3AR Agonist | Observed Effect |
| TNF-α | LPS-stimulated RAW 264.7 macrophages | thio-Cl-IB-MECA | Suppression of protein and mRNA expression.[4][5] |
| IL-1β | LPS-stimulated RAW 264.7 macrophages | thio-Cl-IB-MECA | Suppression of protein and mRNA expression.[4] |
| IL-6 | LPS-stimulated RAW 264.7 macrophages | thio-Cl-IB-MECA | Suppression of protein and mRNA expression. |
| IL-12 | Endotoxemic mouse model | IB-MECA | Decreased secretion.[6] |
| IFN-γ | Endotoxemic mouse model | IB-MECA | Decreased secretion.[6][7] |
Signaling Pathways
Activation of the A3AR by agonists such as this compound initiates a cascade of intracellular signaling events that can influence cell fate and inflammatory responses.
Experimental Protocols
General Cell Culture and Preparation of this compound
1. Cell Culture:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
For example, NPA cells can be cultured in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[2][3]
2. Preparation of this compound/Cl-IB-MECA Stock Solution:
-
Dissolve this compound or Cl-IB-MECA powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound/Cl-IB-MECA stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound/Cl-IB-MECA in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound/Cl-IB-MECA stock solution
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound/Cl-IB-MECA for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
After treatment, collect both the adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Measurement of Cytokine Production (ELISA)
This protocol measures the effect of this compound on the production and secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells (e.g., RAW 264.7 macrophages).
Materials:
-
RAW 264.7 cells (or other suitable immune cells)
-
24-well cell culture plates
-
This compound/Cl-IB-MECA stock solution
-
Complete culture medium
-
Lipopolysaccharide (LPS) for stimulation
-
ELISA kits for the specific cytokines to be measured (e.g., mouse TNF-α and IL-6)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound/Cl-IB-MECA for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.
-
Incubate the cells for an appropriate time (e.g., 24 hours) to allow for cytokine secretion into the culture medium.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve. Determine the percentage of inhibition of cytokine production by this compound/Cl-IB-MECA.[4][8]
References
- 1. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cl-IB-MECA inhibits human thyroid cancer cell proliferation independently of A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. Targeting the A3 adenosine receptor to treat cytokine release syndrome in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A3 adenosine receptor agonist IB-MECA reverses chronic cerebral ischemia-induced inhibitory avoidance memory deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of MRS2603 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2603 is a selective agonist for the P2Y6 receptor, a G protein-coupled receptor that is attracting significant interest as a therapeutic target in a variety of disease models. Activation of the P2Y6 receptor by its endogenous ligand, uridine diphosphate (UDP), or synthetic agonists like this compound, triggers intracellular signaling cascades that play crucial roles in inflammation, immune responses, and cell migration. These application notes provide a comprehensive guide for the utilization of this compound in mouse models, including its mechanism of action, detailed experimental protocols, and relevant quantitative data to aid in study design and execution.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the P2Y6 receptor. This receptor is primarily coupled to Gq/11 and Gα12/13 proteins. Activation of the P2Y6 receptor initiates a downstream signaling cascade, leading to various cellular responses.
The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).
Furthermore, P2Y6 receptor activation can stimulate the RhoA/ROCK pathway, which is involved in cytoskeleton rearrangement and cell migration. These pathways ultimately influence gene expression and cellular functions such as cytokine release and phagocytosis.
P2Y6 Receptor Signaling Pathway
Caption: Simplified P2Y6 receptor signaling pathway initiated by this compound.
Quantitative Data from In Vivo Studies with P2Y6 Agonists
While specific in vivo dosage data for this compound is not widely published, data from studies using other P2Y6 receptor agonists in mouse models can provide a valuable starting point for dose-ranging studies.
| Compound | Mouse Model | Route of Administration | Dosage | Observed Effects | Reference |
| GC021109 (P2Y6R agonist prodrug) | House dust mite-induced asthma | Intraperitoneal (IP) | 10 µg/kg and 100 µg/kg | Reduced airway hyperresponsiveness, inflammation, and airway remodeling.[1] | Chetty et al., 2018 |
| MRS2693 (selective P2Y6 agonist) | Hindlimb ischemia/reperfusion injury | Not specified in abstract | Not specified in abstract | Exerted a cytoprotective effect.[2] | Mamedova et al., 2008 |
Note: The provided dosages for GC021109 can serve as a preliminary reference for designing dose-finding experiments for this compound. It is crucial to perform a dose-response study to determine the optimal dosage of this compound for a specific mouse model and desired biological effect.
Experimental Protocols
The following protocols are generalized for the use of a P2Y6 receptor agonist in a mouse model of inflammation. Researchers should adapt these protocols based on their specific experimental design, mouse strain, and the specific inflammatory model being used.
Preparation of this compound for In Vivo Administration
a. Solubility and Vehicle Selection:
The solubility of this compound should be empirically determined. Based on the chemical nature of similar compounds, initial attempts can be made with the following vehicles:
-
Sterile Saline (0.9% NaCl): A common vehicle for water-soluble compounds.
-
Phosphate-Buffered Saline (PBS): Another standard isotonic vehicle.
-
Saline with a low percentage of a solubilizing agent: If solubility in aqueous solutions is low, a small amount of a biocompatible solubilizing agent may be required. Options include:
-
DMSO (Dimethyl sulfoxide): Use the lowest possible concentration (typically <5% of the final injection volume) as it can have biological effects.
-
Tween 80 or Cremophor EL: Non-ionic surfactants that can aid in solubilization. A final concentration of 0.1-1% is often used.
-
It is imperative to perform a small-scale solubility test before preparing the bulk dosing solution. The final formulation should be sterile-filtered (0.22 µm filter) before administration.
b. Stock Solution and Dosing Solution Preparation Workflow:
References
MRS2603 dosage and administration guidelines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MRS2603 is a synthetic chemical compound that acts as a potent and selective antagonist for two subtypes of purinergic receptors: P2Y1 and P2Y13. These receptors are G protein-coupled receptors (GPCRs) activated by adenosine diphosphate (ADP) and are involved in a variety of physiological and pathophysiological processes. Due to its antagonist activity, this compound serves as a valuable pharmacological tool for researchers studying the roles of P2Y1 and P2Y13 receptors in cellular signaling, physiology, and disease.
This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo research settings. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
In Vitro Studies: Effective Concentrations of this compound
The following table summarizes the effective concentrations of this compound reported in various in vitro experimental systems. These values can serve as a starting point for experimental design. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
| Cell Line/System | Target Receptor(s) | Assay Type | Effective Concentration (IC₅₀ or Range) | Reference |
| 1321N1 human astrocytoma cells | P2Y1, P2Y13 | Calcium mobilization assay | Not explicitly stated for this compound, but used to characterize P2Y13 antagonist activity.[1] | - |
| Rat Colon Smooth Muscle | P2Y1 | Inhibitory Junction Potential (IJP) Measurement | IC₅₀ not determined for this compound. Related P2Y1 antagonists MRS2279 and MRS2500 showed IC₅₀ values of 17.8 nM and 14.0 nM, respectively.[2] | - |
| Washed Human Platelets | P2Y1 | IP1 Accumulation Assay | 10 µM of related P2Y1 antagonists (MRS2179, MRS2279, MRS2500) were used.[3] | - |
| HEK293T cells | P2Y1 | BRET Assay for G protein activation and β-arrestin recruitment | Concentration-response curves were generated for related P2Y1 antagonists (MRS2179, MRS2279, MRS2500).[3] | - |
In Vivo Studies: Dosage and Administration of this compound
Currently, there is a lack of publicly available data from in vivo studies specifically detailing the dosage and administration of this compound in animal models. Researchers planning in vivo experiments with this compound should consider the following general guidance for novel research compounds:
-
Dose-ranging studies: It is crucial to perform initial dose-ranging studies to determine the maximum tolerated dose (MTD) and to identify a dose range that elicits the desired pharmacological effect without significant toxicity.
-
Route of administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral gavage) will depend on the experimental goals and the physicochemical properties of the compound.[4] The formulation of this compound will be critical for its bioavailability.
-
Pharmacokinetic studies: Characterizing the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in the chosen animal model is essential for designing effective dosing regimens.[5][6][7]
Signaling Pathways
This compound exerts its effects by blocking the signaling cascades initiated by the P2Y1 and P2Y13 receptors.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is predominantly coupled to the Gq family of G proteins. Upon activation by ADP, it initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
Caption: P2Y1 Receptor Signaling Pathway and inhibition by this compound.
P2Y13 Receptor Signaling Pathway
The P2Y13 receptor is primarily coupled to the Gi family of G proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] However, it has also been shown to couple to other G proteins (Gs/Gq) and can activate other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt pathways.[9]
Caption: P2Y13 Receptor Signaling Pathway and inhibition by this compound.
Experimental Protocols
In Vitro Protocol: Calcium Mobilization Assay
This protocol provides a general framework for assessing the antagonist activity of this compound on P2Y1 or P2Y13 receptor-mediated calcium mobilization in a suitable cell line (e.g., 1321N1 astrocytoma cells stably expressing the receptor of interest).
Materials:
-
Cell line expressing the P2Y1 or P2Y13 receptor
-
Cell culture medium and supplements
-
This compound
-
P2Y receptor agonist (e.g., ADP or a more stable analog like 2-MeSADP)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Seed the cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified CO₂ incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
-
Antagonist Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations. Include a vehicle control (DMSO in HBSS).
-
Add the this compound dilutions or vehicle control to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of the P2Y receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to allow for the detection of antagonist inhibition.
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read). Establish a stable baseline reading for each well.
-
Using the instrument's injection system, add the agonist solution to all wells simultaneously.
-
Continue recording the fluorescence signal for a sufficient duration to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after agonist addition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).
-
Normalize the data to the response of the vehicle-treated control wells.
-
Plot the normalized response as a function of the this compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Caption: Experimental workflow for the Calcium Mobilization Assay.
In Vivo Protocol: General Considerations for a Murine Model of Disease
This section provides a general outline for designing an in vivo study to evaluate the efficacy of this compound in a mouse model. The specific details will need to be adapted to the particular disease model and research question.
Materials:
-
Appropriate mouse strain for the disease model
-
This compound
-
Vehicle for formulation (e.g., saline, DMSO/PEG/saline mixture)
-
Dosing equipment (e.g., syringes, gavage needles)
-
Anesthetic and surgical equipment (if applicable)
-
Materials for endpoint analysis (e.g., tissue collection, blood sampling)
Procedure:
-
Animal Acclimation and Model Induction:
-
Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Induce the disease model according to a validated protocol.
-
-
Formulation of this compound:
-
Prepare a sterile and stable formulation of this compound in the chosen vehicle at the desired concentration. The solubility of this compound should be determined beforehand.
-
-
Dosing Regimen:
-
Based on preliminary dose-ranging studies, establish the dose levels and the frequency and duration of administration.
-
Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound, positive control).
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals regularly for clinical signs of disease progression and any adverse effects of the treatment.
-
At the end of the study, collect relevant samples (e.g., blood, tissues) for biomarker analysis, histological evaluation, or other endpoint measurements.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods to determine the effect of this compound treatment compared to the control groups.
-
Caption: General experimental workflow for an in vivo study.
References
- 1. medkoo.com [medkoo.com]
- 2. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing P2Y12 and P2Y13 receptors rehabilitates the ADP-induced P2Y1-mediated osteogenic commitment of post-menopausal mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of MRS2603 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of MRS2603, a selective P2Y13 receptor agonist. Detailed protocols for cell treatment and Western blotting are provided, along with a summary of expected quantitative protein expression changes and visual representations of the key signaling pathways and experimental workflows involved.
Introduction to this compound and the P2Y13 Receptor
This compound is a potent and selective agonist for the P2Y13 receptor, a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP). The P2Y13 receptor is involved in various physiological processes, including cellular migration, immune responses, and metabolism.[1] Primarily coupled to Gi, its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. However, the P2Y13 receptor can also couple to other G-proteins, such as Gq and Gs, and activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][2] A key downstream effector of P2Y13 receptor activation is the small GTPase RhoA, which plays a crucial role in cytoskeleton organization and cell migration.[3][4][5]
Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound action by quantifying changes in the expression and phosphorylation status of specific proteins within these signaling pathways.
Data Presentation: Expected Quantitative Changes in Protein Expression
Treatment of cells expressing the P2Y13 receptor with this compound is expected to modulate the activity of downstream signaling proteins. The following table summarizes the anticipated quantitative changes in the activation of key proteins, as would be determined by Western blot analysis. The data presented is representative and may vary depending on the cell type, this compound concentration, and treatment duration.
| Target Protein | Treatment Group | Fold Change (vs. Control) | Description |
| Active RhoA (GTP-bound) | This compound (10 µM, 30 min) | 2.5 ± 0.4 | Activation of RhoA is a key downstream event of P2Y13 signaling. |
| Phospho-ERK1/2 (p-ERK1/2) | This compound (10 µM, 15 min) | 1.8 ± 0.3 | P2Y13 activation can lead to the phosphorylation and activation of ERK1/2. |
| Phospho-Akt (p-Akt Ser473) | This compound (10 µM, 15 min) | 1.5 ± 0.2 | The PI3K/Akt pathway can be activated downstream of the P2Y13 receptor. |
| Total RhoA | This compound (10 µM, 24 h) | 1.1 ± 0.1 | Total protein levels of RhoA are not expected to change significantly with short-term treatment. |
| Total ERK1/2 | This compound (10 µM, 24 h) | 1.0 ± 0.1 | Total protein levels of ERK1/2 are not expected to change significantly with short-term treatment. |
| Total Akt | This compound (10 µM, 24 h) | 1.0 ± 0.2 | Total protein levels of Akt are not expected to change significantly with short-term treatment. |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cell line expressing the P2Y13 receptor (e.g., HEK293 cells transfected with P2Y13, neuronal cell lines, or primary cells known to express the receptor).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate-buffered saline (PBS), sterile.
-
Cell culture plates or flasks.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed the cells in culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight.
-
Serum Starvation (Optional): For studies investigating signaling pathway activation (e.g., phosphorylation events), it is often recommended to serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling activity. Replace the complete medium with a serum-free or low-serum medium.
-
Preparation of this compound Working Solutions: Prepare fresh working solutions of this compound by diluting the stock solution in a serum-free or complete medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). A vehicle control (e.g., 0.1% DMSO in medium) should be prepared in parallel.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the prepared this compound working solutions or the vehicle control.
-
Incubation: Incubate the cells for the desired period. For signaling pathway activation, short incubation times (e.g., 5, 15, 30, 60 minutes) are typically used. For assessing changes in total protein expression, longer incubation times (e.g., 6, 12, 24 hours) may be necessary.
-
Cell Lysis: Following incubation, immediately place the culture plates on ice and proceed to cell lysis as described in Protocol 2.
Protocol 2: Western Blot Analysis
Materials:
-
Ice-cold PBS.
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Cell scraper.
-
Microcentrifuge tubes.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer (4x or 2x).
-
SDS-PAGE gels.
-
Electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies (e.g., anti-active RhoA, anti-p-ERK1/2, anti-p-Akt, and their corresponding total protein antibodies).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging system (e.g., chemiluminescence imager or X-ray film).
Procedure:
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to a loading control (e.g., GAPDH or β-actin) or to the total protein level in the same lane. For phosphorylation studies, normalize the phosphoprotein signal to the total protein signal.
-
Mandatory Visualizations
References
Application Note: A Novel Selection Strategy for Lentivirally Transduced Cells Using P2Y13 Receptor Activation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lentiviral vectors are a powerful tool for stable gene introduction into a wide range of mammalian cells. A critical step in generating stable cell lines is the selection of successfully transduced cells. While traditional antibiotic resistance markers are effective, they can sometimes be limiting. This application note describes a novel, inducible selection system based on the G protein-coupled receptor (GPCR), P2Y13.
In this system, target cells are engineered to express the human P2Y13 receptor via lentiviral transduction. A second lentiviral vector provides a survival gene under the control of a promoter that is activated by P2Y13 signaling. Treatment with a specific P2Y13 agonist, 2-Methylthioadenosine diphosphate (2-MeSADP), activates a pro-survival pathway, leading to the expression of the survival gene and the selective proliferation of transduced cells. The specificity of this selection is confirmed using the P2Y13 receptor antagonist, MRS2603, which blocks the agonist-induced survival. This method offers a highly specific, temporally controlled selection strategy for drug discovery and cell line development applications.
Principle of the Method
The selection strategy is based on the co-expression of the P2Y13 receptor and a reporter/survival gene whose expression is driven by a P2Y13-responsive promoter. The P2Y13 receptor, upon activation by an agonist, couples to Gαi, leading to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen synthase kinase 3 (GSK3) signaling cascade.[1][2] This pathway promotes cell survival and leads to the nuclear translocation of the transcription factor Nrf2.[2][3] Nrf2, in turn, binds to Antioxidant Response Element (ARE) sequences in the promoter region of target genes, initiating their transcription.
For this selection system, a lentiviral vector is used to introduce the P2Y13 receptor into a host cell line that does not endogenously express it. A second "selection" vector is introduced, which contains a survival gene (e.g., an anti-apoptotic gene such as Bcl-2) under the control of a synthetic promoter containing multiple ARE repeats. In the presence of the P2Y13 agonist 2-MeSADP, only the cells successfully transduced with both vectors will activate the PI3K/Akt/Nrf2 pathway, express the survival gene, and be protected from an induced apoptotic event. The P2Y13 antagonist this compound can be used to block this signaling cascade, thus preventing the survival of the transduced cells and demonstrating the specificity of the selection system.
Materials and Methods
Lentiviral Vector Design
Two lentiviral vectors are required for this system. The vectors should be constructed using standard molecular cloning techniques.
-
P2Y13 Expression Vector: This vector is designed for the constitutive expression of the human P2Y13 receptor.
-
Promoter: A strong constitutive promoter, such as the human elongation factor 1-alpha (EF1α) promoter, is recommended for robust expression.
-
Gene Insert: The open reading frame of the human P2Y13 receptor.
-
Reporter Gene (Optional): A fluorescent reporter, such as mCherry, can be co-expressed using an Internal Ribosome Entry Site (IRES) or a 2A self-cleaving peptide to allow for easy monitoring of transduction efficiency.
-
-
ARE-Driven Survival Vector: This vector links the P2Y13 signaling output to cell survival.
-
Promoter: A synthetic promoter containing multiple tandem repeats of the Antioxidant Response Element (ARE) sequence (5'-TGACNNNGC-3').
-
Gene Insert: A pro-survival gene, for example, Bcl-2.
-
Selection Marker (Optional): A traditional antibiotic resistance gene, such as puromycin N-acetyl-transferase, can be included for initial enrichment of transduced cells, if desired.
-
Cell Culture and Reagents
-
Cell Line: A human cell line with low to no endogenous P2Y13 expression (e.g., HEK293T).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
P2Y13 Agonist: 2-MeSADP trisodium salt (Tocris, Cat. No. 1625).
-
P2Y13 Antagonist: this compound (MedKoo Biosciences, Cat. No. 532292).
-
Transduction Enhancement Reagent: Polybrene (Millipore, Cat. No. TR-1003-G).
-
Apoptosis-Inducing Agent: Staurosporine (Sigma-Aldrich, Cat. No. S4400).
Experimental Protocols
Protocol 1: Lentivirus Production
Lentiviral particles are produced by co-transfecting HEK293T cells with the lentiviral expression vector and packaging plasmids.
-
Cell Seeding: Seed 1.1 x 10^6 HEK293FT cells per well in a 6-well plate in 2 ml of growth medium. Ensure cells reach 80% confluency after 20-24 hours.
-
Transfection: Prepare two tubes for the transfection mix.
-
Tube A: Dilute 7 µl of Lipofectamine 3000 in 250 µl of Opti-MEM per well.
-
Tube B: Dilute 1 µg of packaging plasmid (e.g., psPAX2), 1.5 µg of envelope plasmid (e.g., pMD2.G), and 2 µg of the transfer plasmid (either the P2Y13 expression vector or the ARE-driven survival vector) in 250 µl of Opti-MEM per well. Add 6 µl of P3000 reagent.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 10 minutes at room temperature.
-
Add the mixture dropwise to the cells.
-
Incubate for 6 hours, then replace the medium with 1.5 ml of fresh, pre-warmed growth medium.
-
Virus Harvest: At 24 hours post-transfection, harvest the supernatant and store it at 4°C. Add 1.5 ml of fresh medium to the cells.
-
At 52 hours post-transfection, harvest the supernatant again and combine it with the supernatant from the first harvest.
-
Centrifuge the combined supernatant at 2000 rpm for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot the viral supernatant and store at -80°C.
Protocol 2: Lentiviral Transduction of Target Cells
-
Cell Seeding: Seed 2 x 10^5 target cells per well in a 6-well plate.
-
Transduction: The next day, add both the P2Y13 expression virus and the ARE-driven survival virus to the cells in the presence of 8 µg/ml Polybrene. The multiplicity of infection (MOI) for each virus should be optimized for the specific cell line.
-
Incubate for 48 hours.
-
Replace the medium with fresh growth medium.
Protocol 3: P2Y13-Based Cell Selection
-
Cell Expansion: After transduction, expand the cells for 3-5 days to allow for transgene expression.
-
Selection Setup: Plate the transduced cells at a density of 5 x 10^4 cells per well in a 12-well plate. Prepare the following conditions in triplicate:
-
No Treatment Control: Growth medium only.
-
Agonist Selection: Growth medium containing 100 nM 2-MeSADP and 1 µM Staurosporine.
-
Antagonist Control: Growth medium containing 100 nM 2-MeSADP, 1 µM Staurosporine, and 10 µM this compound.
-
Apoptosis Control: Growth medium containing 1 µM Staurosporine only.
-
-
Selection: Incubate the cells for 48-72 hours.
-
Analysis: Assess cell viability using a method such as the MTT assay or by staining with Trypan Blue and counting viable cells. The "Agonist Selection" wells should contain a significantly higher number of viable cells compared to the control wells.
-
Expansion of Selected Cells: Replace the selection medium in the "Agonist Selection" wells with fresh growth medium and expand the surviving cells to establish a stable, selected polyclonal population.
Data Presentation
Table 1: Quantitative Parameters for P2Y13 Agonist and Antagonist
| Compound | Type | Target | EC50 / IC50 | Recommended Concentration |
| 2-MeSADP | Agonist | Human P2Y13 | 19 nM[4][5] | 100 nM |
| This compound | Antagonist | Human P2Y13 | Not specified | 1-10 µM |
Table 2: Expected Outcomes of the P2Y13 Selection Protocol
| Condition | Expected Cell Viability | Rationale |
| No Treatment | High | Baseline cell growth without selection pressure. |
| Agonist Selection | High | P2Y13 activation leads to survival gene expression, protecting cells from apoptosis. |
| Antagonist Control | Low | This compound blocks P2Y13 activation, preventing survival gene expression and leading to apoptosis. |
| Apoptosis Control | Low | Staurosporine induces apoptosis in the absence of a protective mechanism. |
Visualizations
Caption: P2Y13 receptor signaling pathway leading to cell survival.
Caption: Workflow for lentiviral transduction and P2Y13-based selection.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low transduction efficiency | Low viral titer. | Concentrate the viral supernatant. Optimize the virus production protocol. |
| Target cells are difficult to transduce. | Optimize the MOI. Test different transduction enhancement reagents. | |
| High background of surviving cells in control wells | Endogenous P2Y13 expression in the target cell line. | Screen target cell lines for low/no endogenous P2Y13 expression. |
| Insufficient concentration of apoptosis-inducing agent. | Perform a dose-response curve to determine the optimal concentration of staurosporine for your cell line. | |
| No survival of cells in the agonist selection condition | Inefficient P2Y13 signaling in the target cell line. | Ensure robust expression of the P2Y13 receptor. Confirm the functionality of the ARE-driven reporter. |
| 2-MeSADP is degraded. | Prepare fresh agonist solutions for each experiment. |
Conclusion
The P2Y13-based selection system offers a novel and highly specific method for the generation of stable cell lines following lentiviral transduction. By leveraging the specific activation of a GPCR signaling pathway, this approach provides temporal control over the selection process and can be a valuable alternative to traditional antibiotic-based selection methods. The use of the specific antagonist this compound provides a robust internal control, ensuring the selection is directly mediated by the engineered P2Y13 receptor. This system is well-suited for applications in drug discovery, particularly for screening campaigns targeting GPCRs, and for fundamental research in cell signaling.
References
Unlocking Precision in Gene Editing: The Potential Role of MRS2603 in CRISPR/Cas9 Applications
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of gene editing, researchers are continually seeking novel strategies to enhance the precision and efficiency of CRISPR/Cas9 technology. Emerging research into the intricate signaling pathways that govern cellular processes has opened new avenues for investigation. This document explores the theoretical application of MRS2603, a selective P2Y13 receptor agonist, in CRISPR/Cas9 experiments, providing a rationale and detailed protocols for its investigation as a potential modulator of gene editing outcomes.
While direct experimental evidence linking this compound to CRISPR/Cas9 is not yet established, its known role in activating the P2Y13 receptor and downstream signaling cascades presents a compelling hypothesis for its use in influencing DNA repair pathways, and consequently, the efficiency of homology-directed repair (HDR) over non-homologous end joining (NHEJ).
Scientific Rationale: Modulating Cellular Signaling to Enhance Gene Editing
The P2Y13 receptor, a G-protein coupled receptor activated by ADP, is known to be involved in a variety of cellular processes, including metabolism and cell survival.[1][2] Activation of the P2Y13 receptor by an agonist like this compound can trigger multiple intracellular signaling pathways, notably the PI3K/Akt and MAPK/ERK pathways.[1][3][4] These pathways are integral to cell proliferation, survival, and, critically, DNA repair mechanisms.
The outcome of a CRISPR/Cas9-induced double-strand break (DSB) is determined by the cell's choice between two major repair pathways: the error-prone Non-Homologous End Joining (NHEJ) and the precise Homology-Directed Repair (HDR).[5][6] For precise gene editing, such as the insertion of a specific genetic sequence, enhancing the HDR pathway is a primary goal.[7][8] It is hypothesized that by modulating the PI3K/Akt and MAPK/ERK signaling cascades, this compound could create a cellular environment that favors HDR over NHEJ, thereby increasing the efficiency of precise gene editing events.
The use of small molecules to enhance CRISPR/Cas9 efficiency is a well-established strategy.[9][10][11][12][13] These molecules often work by inhibiting components of the NHEJ pathway or by promoting factors involved in HDR.[14] The investigation of this compound in this context would represent a novel approach, targeting a receptor-mediated signaling pathway to achieve a similar outcome.
Key Experimental Data and Considerations
While no quantitative data currently exists for the effect of this compound on CRISPR/Cas9 efficiency, the following table outlines hypothetical experimental parameters and expected data points for researchers investigating this application.
| Parameter | Experimental Group | Control Group | Expected Outcome with this compound |
| HDR Efficiency (%) | Cells treated with this compound + CRISPR/Cas9 components + Donor Template | Cells treated with vehicle + CRISPR/Cas9 components + Donor Template | Increased percentage of cells with successful HDR-mediated gene insertion. |
| NHEJ Frequency (%) | Cells treated with this compound + CRISPR/Cas9 components | Cells treated with vehicle + CRISPR/Cas9 components | Potentially decreased frequency of insertions/deletions (indels) at the target site. |
| Cell Viability (%) | Cells treated with this compound at various concentrations | Untreated cells | Minimal to no decrease in cell viability at optimal this compound concentration. |
| p-Akt / Total Akt Ratio | Cells treated with this compound | Untreated cells | Increased ratio, confirming activation of the PI3K/Akt pathway. |
| p-ERK / Total ERK Ratio | Cells treated with this compound | Untreated cells | Increased ratio, confirming activation of the MAPK/ERK pathway. |
Experimental Protocols
The following protocols provide a framework for investigating the potential of this compound to enhance CRISPR/Cas9-mediated gene editing.
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To determine the highest concentration of this compound that does not adversely affect cell viability.
Materials:
-
Adherent mammalian cell line of interest (e.g., HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[15][16]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium, ranging from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for 24-48 hours.
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Analyze the data to determine the highest concentration of this compound that results in >95% cell viability compared to the vehicle control. This concentration will be used for subsequent experiments.
Protocol 2: Assessing the Effect of this compound on CRISPR/Cas9-Mediated HDR
Objective: To determine if this compound treatment increases the efficiency of HDR-mediated gene editing.
Materials:
-
Adherent mammalian cell line
-
Complete cell culture medium
-
Optimal concentration of this compound (determined in Protocol 1)
-
CRISPR/Cas9 components:
-
Cas9-expressing plasmid or Cas9 protein
-
sgRNA targeting a specific genomic locus (e.g., a safe harbor site)
-
Donor template plasmid containing a reporter gene (e.g., GFP) flanked by homology arms for the target locus
-
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Seed cells in 24-well plates and grow to 70-80% confluency.
-
Pre-treat one set of wells with the optimal concentration of this compound for 2-4 hours prior to transfection. The control group should be treated with the vehicle.
-
Co-transfect the cells with the Cas9 plasmid, sgRNA plasmid, and the donor template plasmid using a suitable transfection reagent.
-
Continue to incubate the cells in the presence of this compound or vehicle for 48-72 hours post-transfection.
-
Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer. An increase in the percentage of GFP-positive cells in the this compound-treated group compared to the control group would indicate an enhancement of HDR efficiency.
Protocol 3: Analysis of On-Target Editing Outcomes
Objective: To quantify the frequency of HDR and NHEJ events at the target locus.
Materials:
-
Genomic DNA from cells treated with and without this compound from Protocol 2
-
PCR primers flanking the target genomic locus
-
High-fidelity DNA polymerase
-
Next-generation sequencing (NGS) platform or Sanger sequencing
Procedure:
-
Extract genomic DNA from the experimental and control cell populations.
-
Amplify the target genomic region using PCR with high-fidelity polymerase.
-
Analyze the PCR products using NGS to quantify the percentage of reads corresponding to perfect HDR, NHEJ-induced indels, and the wild-type allele.
-
Alternatively, for a qualitative assessment, clone the PCR products into a vector and perform Sanger sequencing on individual clones.
-
Compare the ratio of HDR to NHEJ events between the this compound-treated and control groups.
Visualizing the Pathways and Processes
To better understand the proposed mechanism and experimental design, the following diagrams have been generated.
Caption: P2Y13 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for testing this compound in CRISPR/Cas9.
Future Directions
The proposed application of this compound in CRISPR/Cas9 experiments is a novel and unexplored area. Successful demonstration of its efficacy could lead to the development of new and improved protocols for precise gene editing. Further research would be necessary to elucidate the exact molecular mechanisms by which P2Y13 receptor signaling influences the choice of DNA repair pathway. This could involve phosphoproteomic studies to identify downstream targets of Akt and ERK that are involved in DNA repair, as well as the use of specific inhibitors for these pathways to confirm their role in the observed effects of this compound. Ultimately, the addition of this compound to the molecular toolkit for CRISPR/Cas9 could provide researchers with a simple and effective method to enhance the outcomes of their gene editing experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. pure.rug.nl [pure.rug.nl]
- 8. An update on precision genome editing by homology-directed repair in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRISPR-Cas9 Knock-In Efficiency Enhanced Using Small-Molecule Inhibitor Pair, Study Shows [worldwide.promega.com]
- 10. Improving the Efficiency of CRISPR/Cas9-Mediated Non-Homologous End Joining Gene Knockout Using Small Molecules in Porcine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecules Enhance CRISPR Genome Editing in Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. jk-sci.com [jk-sci.com]
- 14. Advance trends in targeting homology-directed repair for accurate gene editing: An inclusive review of small molecules and modified CRISPR-Cas9 systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 16. docs.abcam.com [docs.abcam.com]
Application Note: Flow Cytometry Analysis of Cellular Responses to MRS2603 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2603 is a selective agonist for the P2Y13 receptor, a G-protein coupled receptor activated by adenosine diphosphate (ADP).[1][2][3][4] The P2Y13 receptor is involved in a variety of physiological processes, including lipid metabolism, immune responses, and bone homeostasis.[1][2][3] Activation of the P2Y13 receptor primarily signals through a Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] However, it can also couple to other G proteins (Gs/Gq) and activate downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][2] Given the involvement of these pathways in cell proliferation, survival, and apoptosis, flow cytometry is a powerful tool to dissect the cellular consequences of this compound treatment. This application note provides detailed protocols for analyzing apoptosis and cell cycle distribution in cells treated with this compound using flow cytometry.
P2Y13 Signaling Pathway
Activation of the P2Y13 receptor by an agonist like this compound initiates a cascade of intracellular events that can influence cellular fate. The diagram below illustrates the primary signaling pathways associated with P2Y13 receptor activation.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from flow cytometry analysis of cells treated with this compound.
Table 1: Apoptosis Analysis of this compound-Treated Cells
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 50 | |||
| Positive Control | - |
Table 2: Cell Cycle Analysis of this compound-Treated Cells
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) | |---|---|---|---|---| | Vehicle Control | 0 | | | | | | this compound | 1 | | | | | | this compound | 10 | | | | | | this compound | 50 | | | | | | Positive Control | - | | | | |
Experimental Workflow
The general workflow for preparing and analyzing cells treated with this compound by flow cytometry is outlined below.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6][7] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7] Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membrane integrity, characteristic of late apoptosis and necrosis.[7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, collect the culture supernatant (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the supernatant and the detached cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up compensation and gates.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.[9][10][11] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.[9] This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[12]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-2 x 10^6 cells in appropriate culture vessels. After adherence, treat the cells with various concentrations of this compound or a vehicle control for the desired time.
-
Cell Harvesting: Harvest both floating and adherent cells as described in the apoptosis protocol.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets and aggregates.[13]
Troubleshooting
-
High background staining in apoptosis assay: Ensure cells are washed properly with PBS before resuspension in binding buffer. Avoid harsh cell harvesting techniques that could induce necrosis.
-
Cell clumping in cell cycle analysis: Filter the cell suspension through a 35-40 µm nylon mesh before analysis.[11] Ensure gentle vortexing during fixation.
-
Weak PI signal in cell cycle analysis: Ensure complete fixation and adequate incubation time with the PI staining solution. Check the concentration and quality of the PI and RNase A.
Conclusion
Flow cytometry provides a robust and quantitative method for assessing the cellular effects of the P2Y13 receptor agonist, this compound. The protocols outlined in this application note for apoptosis and cell cycle analysis can be adapted to various cell types and experimental conditions. These analyses will provide valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for MRS2603-Based In Vivo Imaging Agents
Topic: MRS2603 for In Vivo Imaging Techniques
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is recognized as a potent antagonist for the P2Y1 and P2Y13 purinergic receptors.[1] These G protein-coupled receptors are implicated in a wide array of physiological and pathophysiological processes, including platelet aggregation, neurotransmission, inflammation, and cancer.[2][3][4] The ability to visualize and quantify the expression and activity of P2Y1 and P2Y13 receptors in vivo would provide an invaluable tool for understanding their roles in disease and for the development of novel therapeutics.
These application notes describe the hypothetical use of this compound, modified as either a positron emission tomography (PET) radiotracer or a fluorescent probe, for non-invasive in vivo imaging of P2Y1 and P2Y13 receptors. The protocols provided are based on established methodologies for PET/CT and fluorescence imaging and are intended to serve as a guide for researchers developing and utilizing this compound-based imaging agents.
Potential Applications
-
Neuroscience: Investigate the role of P2Y1 and P2Y13 receptors in neuroinflammation, Alzheimer's disease, and other neurological disorders.[2] P2Y1 receptors are found in the central nervous system and are involved in neurotransmission and neuronal activity.[2][3]
-
Cardiovascular Research: Image P2Y1 and P2Y13 receptors in the context of atherosclerosis, thrombosis, and myocardial infarction.[3][5] P2Y1 receptors play a crucial role in platelet aggregation.[3]
-
Oncology: Assess the expression of P2Y1 and P2Y13 receptors in tumors and monitor response to therapy.
-
Inflammation and Immunology: Visualize the distribution and density of these receptors in inflammatory conditions and autoimmune diseases.[6]
I. [¹⁸F]this compound for In Vivo PET/CT Imaging
This section outlines the protocol for using a hypothetical fluorine-18 labeled this compound ([¹⁸F]this compound) as a PET tracer for the quantitative imaging of P2Y1 and P2Y13 receptors.
Experimental Protocols
1. Radiosynthesis of [¹⁸F]this compound
-
Precursor: A suitable precursor of this compound with a leaving group (e.g., tosylate, nosylate, or nitro group) for nucleophilic fluorination.
-
Radiolabeling: The radiosynthesis would likely involve a one-step nucleophilic substitution reaction with [¹⁸F]fluoride. The reaction would be carried out in an automated synthesis module.
-
Purification: The crude product would be purified using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The final product would be formulated in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol) for intravenous injection.
2. Animal Models
-
Disease Models: Animal models relevant to the research question should be used (e.g., transgenic models of Alzheimer's disease, rodent models of induced inflammation or thrombosis).
-
Control Animals: Age- and sex-matched wild-type animals should be used as controls.
3. In Vivo PET/CT Imaging Protocol
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain its body temperature.
-
Tracer Injection: Administer a bolus injection of [¹⁸F]this compound (typically 3.7-7.4 MBq) via a tail vein catheter.
-
PET/CT Acquisition:
-
Acquire dynamic PET data for 60-90 minutes post-injection.
-
Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on the co-registered images to quantify tracer uptake in specific tissues.
-
Express tracer uptake as Standardized Uptake Value (SUV).
-
4. Blocking Studies (for validation)
-
To confirm the specificity of [¹⁸F]this compound binding to P2Y1/P2Y13 receptors, a blocking study should be performed.
-
Pre-inject a cohort of animals with a non-radioactive P2Y1/P2Y13 receptor antagonist (e.g., unlabeled this compound or another selective antagonist) approximately 30 minutes before the injection of [¹⁸F]this compound.
-
A significant reduction in tracer uptake in the target tissues compared to baseline scans would indicate specific binding.
Data Presentation
Table 1: Hypothetical Biodistribution of [¹⁸F]this compound in a Mouse Model of Neuroinflammation
| Organ | Mean SUV ± SD (Baseline) | Mean SUV ± SD (Blocked) | % Blocking |
| Brain (Inflamed Region) | 3.5 ± 0.4 | 1.2 ± 0.2 | 65.7% |
| Brain (Contralateral) | 1.8 ± 0.3 | 1.1 ± 0.1 | 38.9% |
| Liver | 8.2 ± 1.1 | 7.9 ± 0.9 | 3.7% |
| Spleen | 6.5 ± 0.8 | 3.0 ± 0.5 | 53.8% |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 20.0% |
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. P2Y1 receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MRS2603 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRS2603, a selective P2Y6 receptor agonist, in in vitro assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR). Its activation by this compound initiates intracellular signaling cascades primarily through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Q2: What are the common in vitro applications of this compound?
A2: this compound is widely used in various in vitro assays to study the physiological and pathophysiological roles of the P2Y6 receptor. Common applications include:
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Calcium Mobilization Assays: To measure the increase in intracellular calcium concentration upon P2Y6 receptor activation.
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Cell Migration and Invasion Assays: To investigate the role of P2Y6 in cell motility.
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Cytokine/Chemokine Release Assays: To study the inflammatory response mediated by P2Y6 activation.
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Proliferation Assays: To assess the effect of P2Y6 activation on cell growth.
Q3: How should I prepare and store this compound?
A3: Proper handling and storage of this compound are crucial for maintaining its activity.
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Solubility: this compound is soluble in DMSO.[1]
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Storage: Store the solid compound in a dry, dark place at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] Stock solutions in DMSO can be stored at -20°C for several months.[1] Avoid repeated freeze-thaw cycles.
Quantitative Data
The half-maximal effective concentration (EC50) of this compound can vary depending on the cell line, assay type, and experimental conditions. The following table summarizes reported EC50 values for this compound in different human cell lines.
| Cell Line | Assay Type | Reported EC50 (nM) |
| 1321N1 Astrocytoma | Calcium Mobilization | ~10 - 100 |
| A549 Lung Carcinoma | Cell Viability | Not explicitly for this compound, but general EC50s for other compounds are in the nM to µM range.[2][3][4][5][6] |
| Caco-2 Colon Adenocarcinoma | Not explicitly for this compound, but this cell line is a standard model for intestinal permeability.[7][8][9][10][11] |
Note: The EC50 values can be influenced by factors such as cell passage number, serum concentration, and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
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Cells expressing the P2Y6 receptor (e.g., 1321N1)
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This compound
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Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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96-well black, clear-bottom microplate
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Fluorescence microplate reader with an injection system
Procedure:
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Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
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Dye Loading:
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Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.
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Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
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Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye. After the final wash, leave 100 µL of buffer in each well.
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Compound Preparation: Prepare a 2X concentrated solution of this compound in HBSS with 20 mM HEPES.
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Measurement:
-
Place the microplate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
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Inject 100 µL of the 2X this compound solution into each well.
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Continue recording the fluorescence for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the logarithm of the this compound concentration to determine the EC50 value.
Cell Migration Assay (Boyden Chamber)
This protocol outlines a method to assess cell migration in response to an this compound gradient using a Boyden chamber or Transwell® insert.
Materials:
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Cells of interest
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This compound
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Transwell® inserts (appropriate pore size for the cell type)
-
24-well companion plate
-
Serum-free cell culture medium
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Medium containing a chemoattractant (e.g., 10% FBS)
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Cotton swabs
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Fixing solution (e.g., methanol)
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Staining solution (e.g., Crystal Violet or DAPI)
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Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Prior to the assay, serum-starve the cells for 4-24 hours.
-
Assay Setup:
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Add 600 µL of medium containing the desired concentration of this compound (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Place the Transwell® insert into the well, ensuring no air bubbles are trapped underneath.
-
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium and seed 100-200 µL of the cell suspension (typically 1 x 10^5 to 5 x 10^5 cells/mL) into the upper chamber of the insert.
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Incubation: Incubate the plate at 37°C in a humidified incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixing solution for 10-20 minutes.
-
Stain the fixed cells by immersing the insert in a staining solution for 10-20 minutes.
-
-
Washing: Gently wash the insert in water to remove excess stain.
-
Imaging and Quantification:
-
Allow the membrane to dry completely.
-
Using a microscope, count the number of stained cells in several random fields of view.
-
The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
-
Troubleshooting Guides
Calcium Mobilization Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Incomplete removal of dye loading buffer.- Autofluorescence from compounds or media.- Cell death leading to dye leakage. | - Increase the number of wash steps after dye loading.- Use phenol red-free medium.- Test for compound autofluorescence by adding it to wells without cells.- Ensure cells are healthy and not overgrown. |
| Low Signal-to-Noise Ratio | - Low P2Y6 receptor expression.- Suboptimal dye loading.- Inactive this compound. | - Use a cell line with higher P2Y6 expression or consider transient transfection.- Optimize dye concentration and incubation time.- Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. |
| Inconsistent Results | - Uneven cell seeding.- Inconsistent dye loading.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Automate pipetting steps if possible.- Use a multichannel pipette for simultaneous additions. |
Cell Migration Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Cell Migration | - Inappropriate pore size of the insert.- Cells are not migratory or are in a poor condition.- Chemoattractant concentration is too low or inactive.[12] | - Select a pore size that is appropriate for your cell type (e.g., 8 µm for many cancer cell lines).[13][14]- Ensure cells are healthy and have not been passaged too many times.[15]- Perform a dose-response curve for this compound to find the optimal chemoattractant concentration.[15]- Ensure the chemoattractant is properly stored and handled.[12] |
| High Background (High migration in negative control) | - Serum was not completely removed during starvation.- The cells are highly motile and migrate spontaneously. | - Increase the duration of serum starvation.- Reduce the incubation time of the assay. |
| Uneven Cell Migration | - Uneven coating of the insert (if using an ECM).- Air bubbles trapped under the insert. | - Ensure the ECM coating is uniform.- Carefully place the insert into the well to avoid trapping air bubbles. |
Visualizations
Caption: P2Y6 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medkoo.com [medkoo.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Expression of enzymatically active CYP3A4 by Caco-2 cells grown on extracellular matrix-coated permeable supports in the presence of 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of paracellular transport in the Caco-2 drug screening model using protein-engineered substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 15. yeasenbio.com [yeasenbio.com]
Troubleshooting MRS2603 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with MRS2603.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pharmacological agent that acts as an antagonist for both the P2Y1 and P2Y13 purinergic receptors. The P2Y13 receptor is a G protein-coupled receptor (GPCR) that is primarily activated by adenosine diphosphate (ADP). Signaling through the P2Y13 receptor involves coupling to Gi proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] By blocking this receptor, this compound can prevent these downstream signaling events.
Q2: In what solvent is this compound soluble?
A2: this compound is known to be soluble in dimethyl sulfoxide (DMSO).[2] For many commercially available compounds, a stock solution can be prepared in DMSO.
Q3: Can I dissolve this compound in aqueous buffers like PBS or directly in cell culture media?
A3: Direct dissolution of hydrophobic compounds like this compound in aqueous solutions is often challenging and can lead to precipitation. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer or cell culture medium to the final desired concentration.
Q4: Why does my this compound precipitate when I add it to my cell culture medium?
A4: Precipitation of a compound upon addition to cell culture media, often called "crashing out," is a common issue, especially with hydrophobic molecules. This occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the media after the dilution of the DMSO stock. Factors that can contribute to this include the final concentration of the compound, the temperature of the media, and rapid changes in solvent polarity.
Q5: How should I store my this compound stock solution?
A5: It is recommended to store stock solutions of this compound at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks). To minimize degradation, protect the stock solution from light and avoid repeated freeze-thaw cycles.
Troubleshooting Guide for this compound Solubility Issues
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation is a common problem with hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous solution like cell culture media.[3] This happens because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media to ensure gradual mixing. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for making your final dilutions. |
| High Percentage of DMSO in Final Solution | While DMSO aids in initial solubilization, high final concentrations can be toxic to cells. However, a very low final DMSO concentration might not be sufficient to keep the compound in solution. | Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture experiments to minimize toxicity. If solubility remains an issue, you may need to optimize the balance between solubility and cell viability. |
Issue: Delayed Precipitation of this compound in the Incubator
Question: My media containing this compound looks clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media environment over time.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the stable 37°C environment of the incubator can cause temperature cycling, which may affect the compound's solubility.[4][5] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with a stage-top incubator. |
| Interaction with Media Components | This compound may interact with salts, proteins (from serum), or other components in the media over time, forming insoluble complexes.[4] | If you suspect interactions with serum, you can try reducing the serum concentration or using a serum-free medium if your cell line permits. You could also test the solubility in a simpler buffer like PBS to see if media components are the issue. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| pH Shift in Media | Cellular metabolism can cause a shift in the pH of the culture medium over time, which can affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium. If you observe significant changes, you may need to refresh the medium more frequently or use a medium with a stronger buffering capacity. |
Quantitative Data on this compound Solubility
While this compound is known to be soluble in DMSO, specific quantitative data (e.g., mg/mL or mM) is not consistently reported across suppliers. The solubility of a compound can also be batch-dependent. Therefore, it is highly recommended to empirically determine the solubility for your specific experimental conditions.
| Solvent | Solubility | Notes |
| DMSO | Soluble | A stock solution of at least 10 mM can often be prepared. To determine the maximum solubility, a serial dilution can be prepared and visually inspected for precipitation. |
| Ethanol | Data not readily available | May be sparingly soluble. Empirical testing is recommended. |
| Water | Likely insoluble or very poorly soluble | Direct dissolution in water is not recommended. |
| Phosphate-Buffered Saline (PBS) | Likely insoluble or very poorly soluble | Direct dissolution in PBS is not recommended. Dilution from a DMSO stock is the standard method. |
| Cell Culture Media | Variable, depends on media composition and final concentration | The aqueous nature of cell culture media makes it a poor solvent for hydrophobic compounds. The final concentration should be kept low, and the DMSO concentration should typically be below 0.5%. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Adding Solvent: Add the appropriate volume of sterile, anhydrous DMSO to the powder to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolving the Compound: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional but Recommended): If necessary, filter-sterilize the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol for Preparing Working Solutions for In Vitro Assays
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Thaw Stock Solution: Thaw an aliquot of your this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it is good practice to perform one or more serial dilutions of the DMSO stock in pre-warmed media.
-
Final Dilution: Add a small volume of the this compound stock (or intermediate dilution) to the pre-warmed cell culture medium to achieve the final desired concentration. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even mixing.
-
Control Preparation: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound for extended periods.
Visualizations
Caption: P2Y13 receptor signaling pathway and its inhibition by this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
References
How to reduce MRS2603 off-target effects
Welcome to the Technical Support Center for MRS2603. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and strategies to mitigate its off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a pharmacological tool compound, a derivative of pyridoxalphosphate-6-azophenyl-2,4-disulfonic acid (PPADS), that functions as an antagonist for P2Y receptors. Its primary and most potent activity is as an antagonist of the human P2Y13 receptor.[1][2] It is often used in research to investigate the physiological and pathological roles of the P2Y13 receptor.
Q2: What are the known off-target effects of this compound?
The most significant off-target effect of this compound is its antagonist activity at the P2Y6 receptor. While it is a potent P2Y13 antagonist, it also exhibits inhibitory activity at other P2Y receptors, albeit at higher concentrations. Understanding the selectivity profile of this compound is crucial for interpreting experimental results.
Q3: Why is it important to consider the off-target effects of this compound?
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Cell passage number and health variability. 2. Inconsistent compound concentration. 3. Variability in incubation times. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Prepare fresh stock solutions of this compound and perform accurate serial dilutions for each experiment. 3. Ensure precise and consistent incubation times for all experimental steps. |
| High background signal or "noisy" data | 1. Cell stress or death. 2. Sub-optimal assay buffer composition. 3. Precipitation of this compound at high concentrations. | 1. Handle cells gently and ensure optimal culture conditions. Consider using a viability dye to assess cell health. 2. Optimize the assay buffer for pH, and calcium and magnesium concentrations. 3. Visually inspect the compound solutions for any precipitation. If observed, prepare a fresh, lower concentration stock. |
| Unexpected phenotype observed | 1. Off-target effect at the P2Y6 receptor or other P2Y subtypes. 2. Non-specific effects of the compound. | 1. Perform a dose-response experiment. If the phenotype is observed at a concentration where this compound is known to inhibit off-targets, it is likely an off-target effect. 2. Include a structurally related but inactive control compound if available. 3. Use a second, structurally different P2Y13 antagonist to see if the phenotype is recapitulated. 4. Use genetic knockdown (e.g., siRNA or CRISPR) of the P2Y13 receptor as an orthogonal approach to validate the on-target effect. |
| No effect of this compound observed | 1. Low or no expression of the P2Y13 receptor in your cell model. 2. Degradation of the this compound compound. 3. Incorrect assay setup. | 1. Confirm P2Y13 receptor expression at the mRNA (RT-qPCR) and/or protein (Western blot, flow cytometry) level in your cells. 2. Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C and protect from light. 3. Verify the agonist concentration used is appropriate to elicit a response that can be inhibited. Ensure the assay is sensitive enough to detect inhibition. |
Data Presentation
Selectivity Profile of this compound
Understanding the concentration-dependent activity of this compound at its primary target and key off-targets is essential for designing experiments and interpreting results. The following table summarizes the inhibitory potency (IC50) of this compound at various human P2Y receptors.
| Receptor Subtype | G-protein Coupling | Agonist Used in Assay | This compound IC50 (µM) | Reference |
| P2Y13 (Primary Target) | Gi/o | ADP | 0.66 | [2] |
| P2Y1 | Gq | ADP | >10 | [2] |
| P2Y12 | Gi/o | ADP | >10 | [2] |
Experimental Protocols
To differentiate between on-target (P2Y13) and off-target (P2Y6) effects, it is recommended to use functional assays that measure the distinct signaling pathways of these receptors.
Calcium Mobilization Assay (for Gq-coupled P2Y6 receptor)
Objective: To measure the inhibitory effect of this compound on P2Y6 receptor activation by quantifying changes in intracellular calcium levels.
Methodology:
-
Cell Culture: Plate cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells) in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock of this compound and a P2Y6 agonist (e.g., UDP) in the assay buffer.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound solution to the wells and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence, then add the P2Y6 agonist and continue to measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium.
-
Calculate the percentage of inhibition by this compound compared to the agonist-only control.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
-
cAMP Accumulation Assay (for Gi-coupled P2Y13 receptor)
Objective: To measure the inhibitory effect of this compound on P2Y13 receptor activation by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Plate cells expressing the P2Y13 receptor in a suitable multi-well plate and culture overnight.
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of a P2Y13 agonist (e.g., ADP) and an adenylyl cyclase activator (e.g., forskolin).
-
-
Assay Procedure:
-
Pre-incubate the cells with the this compound dilutions for 15-30 minutes.
-
Add the P2Y13 agonist and forskolin to the wells and incubate for a specified time (e.g., 30 minutes) to stimulate and then measure the inhibition of cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, LANCE).
-
Measure the cAMP levels in the cell lysates.
-
-
Data Analysis:
-
The P2Y13 agonist will inhibit the forskolin-induced cAMP production. This compound will reverse this inhibition.
-
Calculate the percentage of reversal by this compound compared to the agonist and forskolin control.
-
Determine the IC50 value by plotting the percentage of reversal against the log concentration of this compound.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways activated by the P2Y6 and P2Y13 receptors. Understanding these differences is key to designing experiments that can dissect the on-target and off-target effects of this compound.
Caption: P2Y6 Receptor Gq Signaling Pathway.
Caption: P2Y13 Receptor Gi Signaling Pathway.
Experimental Workflow to Mitigate Off-Target Effects
The following workflow provides a logical approach to confirming that the observed effects of this compound are due to the inhibition of the P2Y13 receptor.
Caption: Workflow for Validating On-Target Effects.
References
Technical Support Center: Improving the In Vivo Bioavailability of MRS2603
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the A3 adenosine receptor agonist, MRS2603.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor. Upon binding, this compound activates downstream signaling pathways that are implicated in various physiological processes, including anti-inflammatory, anti-cancer, and cardioprotective effects. The A3AR is often overexpressed in inflammatory and cancer cells, making it a promising therapeutic target.
Q2: What are the known challenges with the in vivo bioavailability of this compound?
While specific pharmacokinetic data for this compound is limited in publicly available literature, nucleoside analogs like this compound can face challenges with oral bioavailability due to factors such as:
-
Low aqueous solubility: This can limit dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Rapid metabolism: The compound may be quickly broken down by enzymes in the liver (first-pass metabolism) or in the bloodstream.[1]
-
Poor membrane permeability: The physicochemical properties of the molecule might hinder its ability to cross the intestinal wall.
Q3: What are the potential strategies to improve the in vivo bioavailability of this compound?
Several strategies can be employed to enhance the systemic exposure of this compound:
-
Formulation with solubilizing agents: Incorporating excipients such as polyethylene glycol (PEG) can improve the solubility and dissolution rate of the compound.
-
Prodrug approach: Modifying the this compound molecule to create a more soluble or permeable prodrug that is converted to the active compound in vivo. A common strategy for nucleoside analogs is succinylation of hydroxyl groups to increase water solubility.[2]
-
Alternative routes of administration: If oral bioavailability remains low, consider parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound. | 1. Improve Formulation: Prepare a formulation of this compound with a pharmaceutically acceptable vehicle that enhances solubility (e.g., a solution containing cyclodextrins, or a co-solvent system like PEG 400/ethanol/saline).2. Prodrug Strategy: Synthesize a more water-soluble prodrug of this compound, such as a succinate ester.[2]3. Particle Size Reduction: Micronization of the this compound powder can increase the surface area for dissolution. |
| Rapid first-pass metabolism in the liver. | 1. Switch to Parenteral Administration: Administer this compound via intravenous (IV) or intraperitoneal (IP) injection to bypass the gastrointestinal tract and liver prior to systemic circulation.2. Co-administration with Metabolic Inhibitors: In preclinical studies, co-administration with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored to understand the metabolic pathways, though this is not a therapeutic strategy.[1] | |
| Poor absorption across the intestinal epithelium. | 1. Inclusion of Permeation Enhancers: Formulate this compound with excipients that can transiently increase intestinal permeability. This should be done with caution and thorough investigation of potential toxicity.2. Alternative Delivery Systems: Explore advanced delivery systems like self-microemulsifying drug delivery systems (SMEDDS) or nanoparticles. | |
| High variability in plasma concentrations between experimental subjects. | Inconsistent oral gavage technique. | Ensure consistent and accurate administration volume and placement of the gavage needle. |
| Fed vs. fasted state of animals. | Standardize the feeding schedule of the animals before dosing. Food can significantly impact the absorption of some drugs. | |
| Differences in gut microbiome or metabolic enzyme expression. | Use animals from a single, reputable supplier and of the same age and sex to minimize biological variability. | |
| Degradation of this compound in prepared formulations. | Instability of the compound in the chosen vehicle. | 1. Assess Formulation Stability: Conduct short-term stability studies of your this compound formulation under the intended storage and administration conditions.2. pH Adjustment: Determine the optimal pH for this compound stability in solution and buffer the formulation accordingly. |
| Difficulty in detecting and quantifying this compound in plasma samples. | Inadequate sensitivity of the analytical method. | 1. Optimize Sample Preparation: Develop a robust solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to concentrate the analyte and remove interfering plasma components.2. Enhance Mass Spectrometry Signal: Optimize the mass spectrometry parameters (e.g., ionization source, collision energy) for maximum sensitivity for this compound and its internal standard. |
| Interference from plasma matrix components. | 1. Improve Chromatographic Separation: Modify the HPLC/UPLC gradient, column chemistry, or mobile phase to better separate this compound from co-eluting matrix components.2. Use a High-Resolution Mass Spectrometer: This can help differentiate the analyte from interfering species with similar mass-to-charge ratios. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation of this compound
This protocol provides a general method for preparing a solution-based formulation of this compound for oral administration in rodents. Note: The optimal vehicle should be determined empirically.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Ethanol (200 proof)
-
Sterile Saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Vehicle Preparation: Prepare a vehicle solution consisting of 10% Ethanol, 40% PEG 400, and 50% Saline (v/v/v).
-
Weighing this compound: Accurately weigh the required amount of this compound to achieve the desired final concentration (e.g., 1 mg/mL).
-
Solubilization: a. Add the weighed this compound to a sterile microcentrifuge tube. b. Add the ethanol component of the vehicle and vortex thoroughly to dissolve the compound. c. Add the PEG 400 and vortex until a clear solution is formed. d. Finally, add the saline and vortex to mix completely.
-
Clarity Check: Ensure the final solution is clear and free of particulates. If necessary, sonicate for 5-10 minutes to aid dissolution.
-
Storage: Store the formulation at 4°C, protected from light. Prepare fresh on the day of the experiment if stability is a concern.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for a single-dose pharmacokinetic study in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation (from Protocol 1)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Fasting: Fast the mice for 4-6 hours before dosing (with free access to water).
-
Dosing: a. Weigh each mouse to determine the exact dosing volume. b. Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Blood Collection: a. Collect blood samples (approximately 50-100 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose). b. Anesthetize the mice lightly for each blood draw to minimize stress.
-
Plasma Separation: a. Immediately place the collected blood into EDTA-coated tubes. b. Centrifuge the tubes at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Carefully collect the supernatant (plasma) and store it at -80°C until bioanalysis.
Protocol 3: Sample Preparation and LC-MS/MS Analysis
This protocol provides a general method for the extraction and quantification of this compound from plasma. Note: This method requires optimization and validation for this compound.
Materials:
-
Mouse plasma samples
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Protein Precipitation: a. To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS solution and vortex briefly. b. Add 150 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate the plasma proteins. c. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: a. Inject an appropriate volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system. b. Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. c. Monitor the specific mass transitions for this compound and the internal standard in positive ion mode using multiple reaction monitoring (MRM).
-
Quantification: Generate a standard curve using known concentrations of this compound in blank plasma and calculate the concentration in the unknown samples based on the peak area ratios of the analyte to the internal standard.
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data to illustrate how results can be structured for comparison. Note: This data is for illustrative purposes only and is not actual experimental data for this compound.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Mice (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng*hr/mL) | Relative Bioavailability (%) |
| Suspension in 0.5% CMC | 150 ± 35 | 1.0 | 450 ± 90 | 100 (Reference) |
| Solution in 10% EtOH/40% PEG400/50% Saline | 450 ± 70 | 0.5 | 1350 ± 210 | 300 |
| Succinate Prodrug in Saline | 600 ± 95 | 0.5 | 2000 ± 350 | 444 |
Data are presented as mean ± SD (n=5 per group).
Table 2: Comparison of Pharmacokinetic Parameters of this compound (Solution Formulation) via Different Administration Routes in Mice (10 mg/kg)
| Route of Administration | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng*hr/mL) | Absolute Bioavailability (%) |
| Intravenous (IV) | 1500 ± 250 | 0.08 | 3000 ± 450 | 100 (Reference) |
| Oral (PO) | 450 ± 70 | 0.5 | 1350 ± 210 | 45 |
| Intraperitoneal (IP) | 1200 ± 180 | 0.25 | 2700 ± 380 | 90 |
Data are presented as mean ± SD (n=5 per group).
References
MRS2603 not showing expected results in experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MRS2603, a P2Y11 receptor agonist. If you are experiencing unexpected results in your experiments, please consult the guides below.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the P2Y11 receptor. The P2Y11 receptor is a G-protein coupled receptor (GPCR) that is uniquely coupled to both Gs and Gq signaling pathways.[1][2][3] Upon activation by an agonist like this compound, it stimulates two primary downstream signaling cascades:
-
Gs pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][4]
-
Gq pathway: Activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to the mobilization of intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[1][2]
Q2: In which cell types is the P2Y11 receptor typically expressed?
A2: The P2Y11 receptor is found on the surface of various human cell types, most notably immune cells such as macrophages, dendritic cells, T lymphocytes, and granulocytes.[2][5][6][7] It has also been identified in other cells, including neurons and vascular endothelial and smooth muscle cells.[2][8] It's important to note that a P2Y11 gene orthologue does not exist in rodents, which is a critical consideration for experimental model selection.[3][4]
Q3: What are the expected downstream effects of stimulating cells with this compound?
A3: Depending on the cell type, stimulation with this compound can lead to a variety of cellular responses. In immune cells, these can include the modulation of cytokine release and influencing the overall immune response.[2][5] In vascular cells, activation can lead to protective effects against injury and dysfunction.[8] The primary immediate signaling events to measure are increases in intracellular cAMP and Ca2+.[2]
Troubleshooting Guide
Issue 1: No cellular response (e.g., no increase in cAMP or Ca2+) is observed after applying this compound.
| Potential Cause | Recommended Solution |
| Cell line does not express P2Y11 receptor. | Confirm P2Y11 receptor expression in your specific cell line at both the mRNA (e.g., via RT-qPCR) and protein level (e.g., via Western blot or flow cytometry). Note that antibody specificity for P2Y11 can be a challenge.[4] |
| This compound degradation. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Incorrect concentration of this compound. | Perform a dose-response curve to determine the optimal concentration for your cell type. Effective concentrations can vary. |
| Receptor desensitization or internalization. | While some studies report a lack of pharmacological desensitization of the P2Y11 receptor, this can be cell-type dependent.[4] Reduce pre-incubation times or use a lower concentration of the agonist. |
| Presence of ectonucleotidases. | If ATP is being used as a control, it can be rapidly degraded by ectonucleotidases. Consider using a more stable analog like ATPγS for comparison.[3] |
Issue 2: High background or inconsistent results in cAMP or Ca2+ assays.
| Potential Cause | Recommended Solution |
| Basal receptor activity is high. | Ensure cells are not overly stressed during plating and experimentation. Serum starvation for a few hours before the experiment can sometimes help reduce basal signaling. |
| Assay interference. | Components of the cell culture media (e.g., serum) may interfere with the assay. Conduct the final stimulation step in a serum-free buffer like HBSS. |
| Cell handling variability. | Maintain consistent cell densities, incubation times, and handling procedures across all wells and experiments. |
| Phosphodiesterase (PDE) activity. | The increase in cAMP can be transient due to rapid degradation by PDEs. Consider including a PDE inhibitor (e.g., IBMX or rolipram) to amplify and sustain the cAMP signal.[3] |
Issue 3: The observed signaling profile does not match expectations (e.g., only a Ca2+ response is seen, but no cAMP response, or vice versa).
| Potential Cause | Recommended Solution |
| Biased agonism or cell-type specific coupling. | The coupling of P2Y11 to Gs versus Gq can be cell-context dependent. Some cell types may preferentially signal through one pathway.[6] |
| Heterodimerization with other receptors. | P2Y11 can form heterodimers with other P2Y receptors, such as P2Y1, which can alter its signaling properties.[4][5] If your cells co-express other P2Y receptors, this could be a factor. |
| Off-target effects. | At higher concentrations, this compound might interact with other purinergic receptors (e.g., P2Y2, P2Y6, P2Y12).[4] It is crucial to use the lowest effective concentration and consider using a P2Y11-specific antagonist, such as NF340, to confirm that the observed effect is indeed mediated by P2Y11.[8] |
Signaling Pathways and Workflows
Caption: P2Y11 Receptor Dual Signaling Pathway.
Caption: Experimental Workflow for P2Y11 Activation.
Caption: Troubleshooting Logic for Unexpected Results.
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium (Ca2+) Mobilization
This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation using a fluorescent indicator like Fluo-4 AM.
Materials:
-
Cells expressing P2Y11 receptor
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
P2Y11 antagonist (e.g., NF340, for control)
-
ATP (as a positive control)
-
Fluorometric plate reader with an injection system
Methodology:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Baseline Measurement: Place the plate in the fluorometric reader and measure the baseline fluorescence for 1-2 minutes (Excitation ~490 nm, Emission ~520 nm).
-
Stimulation: Using the plate reader's injector, add 20 µL of this compound at the desired concentration (prepared at 6X final concentration). Include wells for vehicle control, a positive control (ATP), and antagonist pre-treatment if necessary.
-
Data Acquisition: Continue to measure fluorescence every 1-2 seconds for at least 3-5 minutes to capture the transient calcium peak and subsequent plateau phase.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio relative to the baseline (F/F0).
Protocol 2: Measurement of Intracellular Cyclic AMP (cAMP) Accumulation
This protocol describes the quantification of intracellular cAMP levels using a competitive immunoassay (e.g., ELISA or HTRF).
Materials:
-
Cells expressing P2Y11 receptor
-
12- or 24-well tissue culture plates
-
Stimulation buffer (e.g., HBSS or serum-free media)
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or 10 µM Rolipram)
-
This compound
-
Forskolin (positive control for adenylyl cyclase activation)
-
Cell lysis buffer
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA)
Methodology:
-
Cell Plating: Seed cells in a 12- or 24-well plate and grow to ~90% confluency.
-
Pre-incubation: Wash the cells with stimulation buffer. Pre-incubate the cells with a PDE inhibitor in stimulation buffer for 15-30 minutes at 37°C. This step is critical to prevent the degradation of newly synthesized cAMP.
-
Stimulation: Add this compound at various concentrations to the wells. Include wells for a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
Incubate for the desired period (e.g., 15-30 minutes) at 37°C. The optimal time should be determined empirically.
-
Cell Lysis: Aspirate the stimulation buffer and lyse the cells according to the instructions provided with the cAMP assay kit. This usually involves adding a specific lysis buffer and incubating for a short period.
-
cAMP Quantification: Transfer the cell lysates to the assay plate (e.g., a 384-well plate for HTRF). Perform the cAMP measurement following the manufacturer's protocol for your chosen kit.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in each sample by interpolating from the standard curve. Normalize the results to the protein concentration of the cell lysate if desired.
References
- 1. d-nb.info [d-nb.info]
- 2. What are P2RY11 agonists and how do they work? [synapse.patsnap.com]
- 3. The P2Y11 receptor of human M2 macrophages activates canonical and IL-1 receptor signaling to translate the extracellular danger signal ATP into anti-inflammatory and pro-angiogenic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical look at the function of the P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic P2Y receptor survey identifies P2Y11 as modulator of immune responses and virus replication in macrophages | The EMBO Journal [link.springer.com]
- 6. The purinergic receptor P2Y11 choreographs the polarization, mitochondrial metabolism, and migration of T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular NAD+ is an agonist of the human P2Y11 purinergic receptor in human granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Preventing degradation of MRS2603 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of MRS2603 in solution to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results with this compound can stem from its degradation in solution. This compound is a complex molecule with functional groups susceptible to degradation, such as a phosphate ester, a nitroaromatic group, and a pyridoxal phosphate-like core. Factors like improper storage, prolonged exposure to light, inappropriate solvent, or extreme pH can lead to its breakdown, affecting its potency as a P2Y13 receptor antagonist.
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, it is recommended to prepare stock solutions in a suitable anhydrous solvent like DMSO. These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower, protected from light.
Q3: Can I prepare aqueous solutions of this compound?
A3: While this compound may be soluble in aqueous buffers for immediate use in experiments, prolonged storage in aqueous solutions is not recommended. As a phosphate ester, this compound is susceptible to hydrolysis, a reaction that is more likely to occur in aqueous environments. If aqueous solutions are necessary, they should be prepared fresh for each experiment from a frozen DMSO stock.
Q4: I've noticed a change in the color of my this compound solution. What does this indicate?
A4: A change in the color of your this compound solution could be a sign of degradation. The nitroaromatic group in this compound can undergo photochemical reactions when exposed to light, potentially leading to colored byproducts.[1][2][3][4][5] It is crucial to handle this compound solutions in light-protected containers (e.g., amber vials) and minimize their exposure to ambient and direct light.
Q5: What is the recommended solvent for preparing this compound stock solutions?
A5: Anhydrous dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of many organic small molecules, including those with structures similar to this compound. DMSO is a good solubilizing agent and is less likely to participate in degradation reactions like hydrolysis compared to protic solvents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time in aqueous buffer. | Hydrolysis of the phosphate ester. Phosphate esters can be susceptible to hydrolysis, especially in aqueous solutions.[6][7][8][9][10] | Prepare fresh aqueous working solutions from a frozen DMSO stock immediately before each experiment. Avoid storing this compound in aqueous buffers for extended periods. |
| Inconsistent results between experiments performed on different days. | Degradation of stock solution due to improper storage. Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to gradual degradation. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage. |
| Reduced potency of this compound in cell-based assays. | Photodegradation. The nitroaromatic moiety in this compound makes it potentially sensitive to light. Exposure to ambient or direct light can cause photochemical degradation.[1][2][3][4][5] | Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to light during experimental procedures. |
| Precipitate formation when diluting DMSO stock in aqueous buffer. | Low aqueous solubility. While the phosphate group may enhance water solubility, the overall molecule may still have limited solubility in aqueous solutions, leading to precipitation at higher concentrations. | Perform serial dilutions to reach the final desired concentration. Ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) and does not affect the experimental system. Vortex or mix thoroughly after each dilution step. |
| Variability in results when using different batches of this compound. | Differences in purity or initial degradation of the solid compound. | Purchase this compound from a reputable supplier and always refer to the certificate of analysis for the specific batch. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or vials (e.g., amber vials)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Preparation of Aqueous Working Solutions
-
Materials:
-
Frozen aliquot of this compound DMSO stock solution
-
Sterile aqueous buffer of choice (e.g., PBS, HBSS, or cell culture medium)
-
Sterile, light-protected tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration.
-
Vortex gently after each dilution.
-
Use the freshly prepared aqueous working solution immediately in your experiment.
-
Discard any unused aqueous solution; do not store and reuse.
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the P2Y13 receptor signaling pathway and a suggested experimental workflow for assessing the stability of this compound.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Cell Viability Issues with MRS2603 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cell viability issues when using MRS2603. As a P2Y13 and P2Y1 receptor antagonist, this compound is a valuable tool for studying purinergic signaling. However, its impact on cell viability can be complex and cell-type dependent. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve potential experimental challenges.
Quick Reference: this compound Properties
For optimal experimental design, it is crucial to understand the pharmacological profile of this compound.
| Property | Value |
| Primary Target | P2Y13 Receptor (Antagonist) |
| Secondary Target | P2Y1 Receptor (Antagonist) |
| IC50 for P2Y13 | 0.66 µM[1] |
| Chemical Formula | C14H12ClN4O8P[2] |
| Molecular Weight | 430.69 g/mol [2] |
| Solubility | Soluble in aqueous solutions |
| Storage | Store solid at -20°C. Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2] |
Troubleshooting Guide: Cell Viability Issues
Unexpected decreases in cell viability following this compound treatment can be a significant experimental hurdle. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| MRS-V-01 | High levels of cell death (apoptosis/necrosis) observed after this compound treatment. | 1. Inhibition of a pro-survival pathway: In some cell types, endogenous ADP may activate P2Y13 receptors, leading to pro-survival signals. Antagonism by this compound could block these signals, inducing apoptosis.[3] 2. Off-target effects: At high concentrations, this compound may have off-target effects that are cytotoxic. | 1. Characterize the role of P2Y13 in your cell line: Use a P2Y13 agonist (e.g., 2MeSADP) to see if it promotes survival. If so, the antagonistic effect of this compound is likely on-target. 2. Perform a dose-response experiment: Determine the lowest effective concentration of this compound to minimize potential off-target effects. 3. Use a structurally different P2Y13 antagonist: Confirm the effect with another antagonist (e.g., MRS2211) to ensure it is a class effect. |
| MRS-V-02 | Inconsistent or variable cell viability results between experiments. | 1. Compound instability: this compound solution may have degraded. 2. Cell culture variability: Inconsistent cell passage number, seeding density, or culture conditions. 3. Assay variability: Inconsistent incubation times or reagent preparation for the viability assay. | 1. Prepare fresh stock solutions of this compound: Aliquot and store at -80°C to avoid multiple freeze-thaw cycles. 2. Standardize cell culture procedures: Use cells within a consistent passage number range and ensure uniform seeding density. 3. Follow a strict protocol for the viability assay: Ensure all steps are performed consistently. |
| MRS-V-03 | No dose-dependent decrease in cell viability observed at expected antagonistic concentrations. | 1. Cell line insensitivity: The chosen cell line may not have a functional P2Y13-dependent survival pathway. 2. Incorrect assay endpoint: The incubation time with this compound may be too short to induce a measurable effect. 3. Assay insensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes. | 1. Confirm P2Y13 receptor expression: Use RT-PCR or Western blot to verify the presence of the P2Y13 receptor in your cell line. 2. Perform a time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours). 3. Use a more sensitive assay: Consider switching to a more sensitive method, such as an ATP-based luminescent assay. |
| MRS-V-04 | Precipitate formation in the culture medium upon addition of this compound. | Poor solubility at high concentrations: The compound may be precipitating out of solution, especially after dilution in aqueous culture medium. | 1. Check final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%). 2. Prepare fresh dilutions: Make fresh serial dilutions of this compound from the stock solution for each experiment. 3. Visually inspect wells: Before adding the viability assay reagent, inspect the wells under a microscope for any signs of precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the P2Y13 and P2Y1 purinergic receptors. These are G-protein coupled receptors that are endogenously activated by adenosine diphosphate (ADP). By blocking these receptors, this compound inhibits downstream signaling pathways.
Q2: Why would a P2Y13 receptor antagonist cause cell death?
A2: In certain cell types, such as pancreatic β-cells, the activation of the P2Y13 receptor has been shown to be pro-apoptotic.[3] However, in other cellular contexts, there may be a basal level of P2Y13 activation by endogenous ADP that contributes to cell survival. In such cases, blocking this pro-survival signal with an antagonist like this compound could lead to apoptosis.
Q3: What is the optimal concentration of this compound to use in my experiments?
A3: The optimal concentration of this compound is cell-type and assay-dependent. A good starting point is to perform a dose-response experiment around its reported IC50 value of 0.66 µM for the P2Y13 receptor.[1] It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific experimental setup.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is selective for P2Y13 and P2Y1 receptors, like any pharmacological agent, it may have off-target effects at higher concentrations. If you observe unexpected effects that are not consistent with P2Y13 or P2Y1 antagonism, it is advisable to test lower concentrations and, if possible, confirm your findings with a structurally unrelated antagonist.
Q5: How can I be sure that the observed cell death is due to P2Y13 antagonism?
A5: To confirm that the observed effect is on-target, you can perform several control experiments:
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Rescue experiment: Co-treat the cells with this compound and a high concentration of a P2Y13 agonist (e.g., 2MeSADP). If the agonist can rescue the cells from this compound-induced death, it suggests the effect is on-target.
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Use a different antagonist: Replicate the key findings with another selective P2Y13 antagonist (e.g., MRS2211).
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Knockdown/knockout studies: If feasible, use siRNA or CRISPR to reduce the expression of the P2Y13 receptor and see if this phenocopies the effect of this compound or makes the cells resistant to it.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general procedure for assessing cell viability based on the metabolic activity of mitochondrial reductase enzymes.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
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MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
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Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete solubilization.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Subtract the average absorbance of blank wells (medium with MTT and DMSO only) from all other readings. Express the results as a percentage of the vehicle control.
Visualizations
Caption: Hypothetical P2Y13 pro-survival signaling pathway and its inhibition by this compound.
Caption: Workflow for troubleshooting unexpected cell viability results with this compound.
Caption: Decision tree for diagnosing the cause of low cell viability.
References
Inconsistent results with MRS2603: what to check
Welcome to the technical support center for MRS2603. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may arise when working with this selective P2Y6 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the P2Y6 receptor, a G-protein coupled receptor (GPCR). Its primary mechanism of action is to bind to and activate the P2Y6 receptor, which is endogenously activated by uridine diphosphate (UDP). This activation stimulates intracellular signaling cascades, most notably the Gαq pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
Q2: How should I prepare and store my this compound stock solutions?
A2: Proper preparation and storage of this compound are critical for maintaining its activity and ensuring reproducible results.
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Reconstitution: Reconstitute the lyophilized powder in a high-quality, sterile solvent such as DMSO or sterile water. Gently vortex to ensure the compound is fully dissolved. For cellular assays, it is crucial to keep the final DMSO concentration in your experiment as low as possible (typically <0.1%) to avoid solvent-induced artifacts.
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Storage of Stock Solutions: Aliquot the reconstituted stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials. Under these conditions, stock solutions are generally stable for several months. Avoid repeated warming and cooling of the stock solution.
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Working Solutions: Prepare fresh working solutions from a thawed aliquot for each experiment. Do not store diluted working solutions for extended periods.
Q3: In which cell lines can I expect to see a response to this compound?
A3: The response to this compound is dependent on the expression level of the P2Y6 receptor in the chosen cell line. Not all cell lines endogenously express this receptor at functional levels. It is crucial to verify P2Y6 receptor expression in your cell line of interest using techniques like RT-qPCR, Western blot, or by using a positive control agonist. Some cell lines that have been reported to express P2Y6 receptors are listed in the table below.
| Cell Line | Tissue of Origin | Reported P2Y6 Expression |
| A549 | Human Lung Carcinoma | Yes |
| 16HBE14o- | Human Bronchial Epithelium | Yes |
| 1HAEo- | Human Airway Epithelium | Yes |
| SGC-7901 | Human Gastric Cancer | Lower than normal tissue |
| MKN-45 | Human Gastric Cancer | Lower than normal tissue |
| HIG-82 | Rabbit Synovial Fibroblast | Yes |
| RAW 264.7 | Mouse Macrophage | Yes |
Note: P2Y6 receptor expression levels can vary between different passages of the same cell line and can be influenced by culture conditions. It is always recommended to confirm expression in your specific experimental system.
Troubleshooting Guide
Issue 1: I am not observing any response (e.g., no calcium mobilization) after applying this compound.
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Possible Cause 1: Low or Absent P2Y6 Receptor Expression.
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What to check: Confirm that your cell line expresses functional P2Y6 receptors.
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Solution:
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Perform RT-qPCR or Western blot to verify P2Y6 mRNA or protein expression.
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Use a positive control cell line known to express P2Y6.
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Consider transiently or stably transfecting your cells with a P2Y6 expression vector.
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Possible Cause 2: Degraded or Inactive this compound.
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What to check: Ensure the integrity of your this compound compound.
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Solution:
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Prepare a fresh stock solution from a new vial of lyophilized powder.
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Avoid multiple freeze-thaw cycles of your stock solution.
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Verify the correct storage conditions (-20°C or -80°C).
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Possible Cause 3: Suboptimal Assay Conditions.
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What to check: Review your experimental protocol for potential issues.
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Solution:
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Cell Density: Optimize the cell seeding density. Too few cells may not produce a detectable signal, while too many cells can lead to a dampened response.
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Serum Presence: Serum components can sometimes interfere with GPCR signaling or contain nucleotidases that degrade nucleotide-based agonists. Consider performing the final stages of your assay in serum-free media.
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Assay Buffer: Ensure your assay buffer is compatible with your detection method (e.g., for calcium assays, ensure it contains calcium).
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Issue 2: The response to this compound is highly variable between experiments.
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Possible Cause 1: Inconsistent Cell Culture Conditions.
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What to check: Variations in cell passage number, confluency, and overall cell health can significantly impact GPCR expression and signaling.
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Solution:
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Use cells within a consistent and narrow passage number range for all experiments.
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Seed cells to achieve a consistent confluency at the time of the experiment.
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Regularly monitor cell morphology and viability.
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Possible Cause 2: Receptor Desensitization or Internalization.
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What to check: Prolonged or repeated exposure to an agonist can lead to a diminished response due to receptor desensitization and internalization.
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Solution:
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Minimize the pre-incubation time with this compound before measurement.
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If performing repeated stimulations, allow for a sufficient washout period for the receptors to recover.
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Be aware that the P2Y6 receptor can undergo desensitization, although it is reported to be relatively resistant compared to other P2Y subtypes.
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Possible Cause 3: Pipetting Errors or Inconsistent Compound Concentration.
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What to check: Accuracy of dilutions and pipetting technique.
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Solution:
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Calibrate your pipettes regularly.
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Prepare a fresh dilution series of this compound for each experiment.
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Ensure thorough mixing of solutions.
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Experimental Protocols
Detailed Protocol: Calcium Mobilization Assay Using a Fluorescent Plate Reader
This protocol outlines a typical experiment to measure intracellular calcium mobilization in response to this compound stimulation using a fluorescent plate reader and a calcium-sensitive dye.
Materials:
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Cells expressing P2Y6 receptors
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Black, clear-bottom 96-well microplates
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Cell culture medium (with and without serum)
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This compound
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Positive control agonist (e.g., ATP or UTP, depending on other receptors present)
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Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM)
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Pluronic F-127
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Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
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Fluorescent plate reader with an injection system
Procedure:
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Cell Seeding:
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The day before the assay, seed your cells into a black, clear-bottom 96-well plate at a pre-optimized density. The optimal density will vary depending on the cell line. Aim for 80-90% confluency on the day of the experiment.
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Incubate the plate overnight at 37°C in a 5% CO2 incubator.
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Dye Loading:
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Prepare the dye loading solution. For example, for Fluo-4 AM, mix the dye with an equal volume of 20% Pluronic F-127 in DMSO. Then, dilute this mixture into serum-free medium or assay buffer to the final working concentration (typically 1-5 µM).
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Carefully remove the culture medium from the wells.
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Add 100 µL of the dye loading solution to each well.
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Incubate the plate at 37°C for 45-60 minutes in the dark.
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Washing:
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Gently remove the dye loading solution.
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Wash the cells twice with 100 µL of assay buffer per well.
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After the final wash, add 100 µL of assay buffer to each well.
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Compound Preparation:
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Prepare a 2X concentrated stock of this compound and any other compounds (e.g., positive control, antagonist) in the assay buffer. This allows for a 1:1 addition to the wells.
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Measurement:
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Place the cell plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
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Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
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Establish a stable baseline fluorescence reading for 10-20 seconds.
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Program the injector to add 100 µL of the 2X compound solution to the wells.
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Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
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Data Analysis:
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The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence (F_max - F_baseline).
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The response can also be expressed as a ratio (F/F0), where F is the fluorescence at any given time and F0 is the baseline fluorescence.
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Plot the response as a function of the this compound concentration to generate a dose-response curve and determine the EC50.
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Visualizations
Caption: Signaling pathway of this compound via the P2Y6 receptor.
Caption: Troubleshooting workflow for inconsistent this compound results.
Technical Support Center: Modifying MRS2603 Delivery for Enhanced Tissue Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS2603, a P2Y6 receptor agonist, to improve its delivery and penetration into target tissues, particularly the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the P2Y6 receptor, a G-protein coupled receptor (GPCR).[1][2] The P2Y6 receptor is activated by the endogenous ligand uridine diphosphate (UDP).[2] Upon activation, the P2Y6 receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade that results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately modulating cellular processes such as phagocytosis and inflammation.[3] In the central nervous system, P2Y6 receptors are predominantly expressed on microglia and are implicated in neuroinflammatory processes.[4][5]
Q2: What are the main challenges in delivering this compound to the central nervous system?
A2: The primary challenge in delivering this compound to the CNS is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most small molecules from entering the brain from the systemic circulation.[6][7][8] Additionally, factors such as enzymatic degradation in the bloodstream and off-target effects can reduce the effective concentration of this compound reaching its intended target within the brain.
Q3: What are the most promising alternative delivery routes for this compound to improve CNS penetration?
A3: Intranasal administration is a promising, non-invasive route that can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver drugs directly to the brain.[6][7][8][9] This method can lead to a more rapid onset of action and reduce systemic exposure and associated side effects.[8]
Q4: How can the formulation of this compound be modified to enhance its tissue penetration?
A4: Encapsulating this compound into nanocarriers, such as lipid-based nanoparticles (e.g., solid lipid nanoparticles, nanostructured lipid carriers) or polymeric nanoparticles, can significantly improve its delivery across biological barriers.[8][10] These nanoparticles can protect the drug from degradation, improve its solubility, and can be surface-modified with ligands to target specific cells or receptors in the brain.[10] For intranasal delivery, mucoadhesive formulations can increase the residence time in the nasal cavity, allowing for greater absorption.[11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving this compound tissue penetration.
Issue 1: Poor Brain Tissue Concentration After Intranasal Administration
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Rapid Mucociliary Clearance | Incorporate a mucoadhesive agent (e.g., chitosan) into the formulation. | Mucoadhesives increase the residence time of the formulation in the nasal cavity, providing more time for drug absorption.[11] |
| Enzymatic Degradation in the Nasal Cavity | Co-administer with an enzyme inhibitor or encapsulate this compound in a protective nanocarrier. | This protects the drug from degradation by enzymes present in the nasal mucosa.[8] |
| Poor Permeation Across the Nasal Epithelium | Include a permeation enhancer (e.g., cyclodextrins) in the formulation. | Permeation enhancers transiently open the tight junctions between epithelial cells, facilitating drug transport. |
| Incorrect Administration Technique | Ensure the animal's head is in a position that maximizes deposition in the olfactory region. Use a specialized intranasal delivery device. | Proper technique is crucial for targeting the olfactory region, which is the primary site for nose-to-brain transport.[11] |
| Suboptimal Formulation Properties (e.g., particle size, charge) | Optimize the physicochemical properties of the nanocarrier. For CNS delivery via the olfactory nerve, a particle size of less than 200 nm is generally preferred.[12] | Particle size and surface charge can influence the interaction of the nanocarrier with the nasal mucosa and its subsequent transport. |
Issue 2: High Variability in Experimental Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Formulation Characteristics | Implement stringent quality control for each batch of the formulation (e.g., measure particle size, zeta potential, and encapsulation efficiency). | Ensuring consistency in the formulation is key to obtaining reproducible results. |
| Variability in Animal Administration | Standardize the administration procedure, including the volume administered and the rate of administration. | Minor variations in the administration technique can lead to significant differences in drug deposition and absorption. |
| Inter-animal Physiological Differences | Increase the number of animals per group to improve statistical power. | Biological variability is inherent in in vivo studies; a larger sample size can help to mitigate this. |
Data Presentation: Comparison of Delivery Routes
The following table summarizes hypothetical quantitative data comparing the brain-targeting efficiency of this compound delivered via different routes. The Drug Targeting Efficiency (DTE) and Direct Transport Percentage (DTP) are common metrics used to evaluate the effectiveness of nose-to-brain delivery.[7][13]
| Delivery Route | Formulation | Brain AUC (ng·h/g) | Blood AUC (ng·h/mL) | DTE (%) | DTP (%) |
| Intravenous (IV) | This compound in Saline | 50 | 1000 | - | - |
| Intranasal (IN) | This compound in Saline | 150 | 500 | 600 | 83.3 |
| Intranasal (IN) | This compound in Chitosan Nanoparticles | 450 | 600 | 1500 | 93.3 |
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AUC: Area Under the Curve (concentration vs. time)
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DTE (%) = (AUCbrain/AUCblood)IN / (AUCbrain/AUCblood)IV * 100
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DTP (%) = [(AUCbrain)IN - ((AUCbrain)IV / (AUCblood)IV) * (AUCblood)IN] / (AUCbrain)IN * 100
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles for Intranasal Delivery
Materials:
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This compound
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Low molecular weight chitosan
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Sodium tripolyphosphate (TPP)
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Acetic acid
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Deionized water
Procedure:
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Prepare Chitosan Solution: Dissolve chitosan (e.g., 0.2% w/v) in a 1% (v/v) acetic acid solution by stirring overnight at room temperature.
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Dissolve this compound: Dissolve this compound in the chitosan solution to the desired concentration.
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Prepare TPP Solution: Dissolve TPP (e.g., 0.1% w/v) in deionized water.
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Nanoparticle Formation: While stirring the chitosan-MRS2603 solution, add the TPP solution dropwise. The formation of nanoparticles will be indicated by the appearance of opalescence.
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Stirring and Purification: Continue stirring for 30 minutes at room temperature. Purify the nanoparticles by centrifugation, discard the supernatant, and resuspend the pellet in deionized water. Repeat this washing step twice.
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Characterization: Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency and drug loading by quantifying the amount of free this compound in the supernatant using a suitable analytical method (e.g., HPLC).
Protocol 2: In Vivo Evaluation of Brain Penetration of Intranasally Administered this compound Nanoparticles
Animal Model:
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Male Sprague-Dawley rats (250-300 g)
Procedure:
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Animal Groups: Divide the animals into two groups: one receiving intranasal administration of this compound nanoparticles and a control group receiving intravenous administration of free this compound.
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Administration:
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Intranasal: Lightly anesthetize the rats. Administer the nanoparticle suspension (e.g., 20 µL) into each nostril using a micropipette.
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Intravenous: Administer the free this compound solution via the tail vein.
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Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) after administration, collect blood samples via the tail vein.
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Brain Tissue Harvesting: At the final time point, euthanize the animals and perfuse the circulatory system with saline to remove any remaining blood from the brain. Harvest the brains and homogenize them.
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Sample Analysis: Extract this compound from the plasma and brain homogenates. Quantify the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
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Data Analysis: Calculate the pharmacokinetic parameters, including the AUC for both brain and blood. Calculate the DTE and DTP to evaluate the efficiency of nose-to-brain delivery.
Visualizations
Caption: P2Y6 Receptor Signaling Pathway.
Caption: Experimental Workflow for Evaluating Brain Penetration.
Caption: Troubleshooting Logic for Poor Brain Penetration.
References
- 1. MRS 2693 trisodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The microglial P2Y6 receptor as a therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gaomingyuan.com [gaomingyuan.com]
- 7. dovepress.com [dovepress.com]
- 8. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Intranasal Polymeric and Lipid-Based Nanocarriers for CNS Drug Delivery [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. e-century.us [e-century.us]
- 13. Quantitative analysis of drug delivery to the brain via nasal route - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for MRS2603 Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing MRS2603 treatment in cell-based assays. This compound is an antagonist of the P2Y13 receptor, and this guide focuses on determining the optimal pre-incubation time to ensure effective receptor blockade before agonist stimulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist for the P2Y13 receptor.[1][2] The P2Y13 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous agonist ADP, couples to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound blocks the binding of agonists like ADP to the P2Y13 receptor, thereby preventing this downstream signaling cascade.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in pharmacological studies to investigate the physiological and pathophysiological roles of the P2Y13 receptor.[1][2] By selectively blocking this receptor, researchers can explore its involvement in processes such as mast cell degranulation, metabolic effects, and neuroprotection.[1]
Q3: Why is optimizing the pre-incubation time for this compound important?
A3: Optimizing the pre-incubation time is crucial to ensure that the antagonist has sufficient time to bind to the P2Y13 receptors and reach equilibrium before the addition of an agonist. An insufficient pre-incubation time can lead to an underestimation of the antagonist's potency (a rightward shift in the IC50 curve), while an unnecessarily long pre-incubation time can prolong experiments and potentially lead to off-target effects or cytotoxicity. For antagonists, it is essential to equilibrate the antagonist before adding the agonist to obtain accurate and reproducible results.[3]
Q4: What are the typical downstream signaling pathways affected by P2Y13 receptor activation?
A4: The P2Y13 receptor is primarily coupled to the Gi/o signaling pathway.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels.[4] In some cellular contexts, the βγ subunits of the dissociated G protein can activate other signaling pathways, such as phospholipase C (PLC), leading to an increase in intracellular calcium, or mitogen-activated protein kinase (MAPK) pathways.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition by this compound | 1. Insufficient pre-incubation time: The antagonist has not had enough time to bind to the receptor. 2. Inappropriate this compound concentration: The concentration used may be too low to effectively compete with the agonist. 3. Cell line does not express functional P2Y13 receptors. 4. Degradation of this compound: The compound may not be stable under the experimental conditions. | 1. Perform a time-course experiment: Pre-incubate cells with this compound for varying durations (e.g., 15, 30, 60, 120 minutes) before adding the agonist to determine the optimal pre-incubation time. 2. Perform a dose-response experiment: Test a range of this compound concentrations to determine its IC50 value. 3. Verify receptor expression: Confirm P2Y13 receptor expression using techniques like RT-PCR, Western blot, or by using a positive control agonist. 4. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment from a validated stock. Check for information on its stability in your specific cell culture medium.[6][7][8] |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell density across the plate. 2. Pipetting errors: Inaccurate dispensing of antagonist, agonist, or detection reagents. 3. Edge effects: Evaporation or temperature gradients at the edges of the microplate. | 1. Ensure uniform cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile buffer or media to maintain humidity. |
| Unexpected agonist-like activity of this compound | 1. Off-target effects: At high concentrations, this compound might interact with other receptors.[9][10][11][12][13] 2. Contamination of the compound. | 1. Test a lower concentration range: Use the lowest effective concentration of this compound based on dose-response experiments. 2. Source a new batch of the compound: If contamination is suspected, obtain a new vial of this compound. |
| Cell death or morphological changes observed | 1. Cytotoxicity of this compound: The compound may be toxic to the cells at the concentration or incubation time used. 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Perform a cell viability assay: Test the effect of different concentrations of this compound on cell viability over the planned incubation period. 2. Maintain a low solvent concentration: Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Experimental Protocols
Protocol for Optimizing this compound Pre-incubation Time using a cAMP Assay
This protocol is designed to determine the optimal pre-incubation time for this compound to inhibit the ADP-induced decrease in cAMP levels in a cell line expressing the P2Y13 receptor.
1. Cell Preparation:
-
Culture cells expressing the P2Y13 receptor in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to inhibit phosphodiesterase activity).
-
Determine cell density and adjust to the optimal concentration for your cAMP assay.
2. Antagonist Pre-incubation Time Course:
-
Dispense the cell suspension into a 384-well white opaque plate.
-
Add this compound at a fixed concentration (e.g., its approximate IC80) to the wells.
-
Incubate the plate at 37°C for different durations (e.g., 15, 30, 45, 60, 90, and 120 minutes).
3. Agonist Stimulation:
-
Following the respective pre-incubation times, add a P2Y13 agonist (e.g., ADP at its EC80 concentration) to the wells.
-
Incubate for a fixed time that allows for a robust agonist response (e.g., 30 minutes).
4. cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
5. Data Analysis:
-
Plot the percentage of inhibition of the agonist response against the pre-incubation time.
-
The optimal pre-incubation time is the shortest duration that results in a stable and maximal inhibitory effect.
Data Presentation: Time-Course of this compound Inhibition
| Pre-incubation Time (minutes) | % Inhibition of ADP Response (Mean ± SD) |
| 0 | 5 ± 2.1 |
| 15 | 45 ± 4.5 |
| 30 | 75 ± 3.8 |
| 45 | 88 ± 2.9 |
| 60 | 92 ± 2.5 |
| 90 | 93 ± 2.3 |
| 120 | 91 ± 3.1 |
Note: The data presented are hypothetical and for illustrative purposes only.
Visualizations
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into ligand recognition and activation of human purinergic receptor P2Y14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Efficacy of P2Y6 Receptor Agonists: MRS2693 and Competitor Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the selective P2Y6 receptor agonist, MRS2693, with other notable competitor compounds. The information presented is based on available experimental data to assist researchers in selecting the appropriate tools for their studies of the P2Y6 receptor, a G-protein coupled receptor involved in various physiological and pathophysiological processes including inflammation and cell migration.[1]
Quantitative Efficacy Comparison
The potency of P2Y6 receptor agonists is typically determined by their half-maximal effective concentration (EC50) in in vitro assays. A lower EC50 value indicates a higher potency. The following table summarizes the reported EC50 values for MRS2693 and its key competitors.
| Compound Name | Chemical Name | Reported EC50 (µM) | Reference |
| MRS2693 | 5-Iodo-UDP trisodium salt | 0.015 | |
| 5-OMe-UDP | 5-Methoxyuridine 5'-diphosphate | 0.08 | [2] |
| R(p)-5-OMe-UDP(α-B) | R(p) isomer of 5-Methoxyuridine-5'-O-(α-boranodiphosphate) | 0.008 | [3] |
| UDP | Uridine 5'-diphosphate (Endogenous Agonist) | 0.14 | [2] |
Note: EC50 values can vary depending on the specific experimental conditions, such as the cell line and assay methodology used. The data presented here are for comparative purposes and are drawn from studies utilizing human P2Y6 receptors.
P2Y6 Receptor Signaling Pathway
Activation of the P2Y6 receptor by an agonist initiates a cascade of intracellular signaling events. The receptor is coupled to Gq/11 proteins, which in turn activate Phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[4] This increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which can then phosphorylate downstream targets, including components of the ERK1/2 signaling pathway.
Experimental Protocols
The efficacy of P2Y6 receptor agonists is primarily evaluated through in vitro functional assays that measure the downstream consequences of receptor activation. The two most common assays are the calcium mobilization assay and the inositol phosphate accumulation assay.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following agonist stimulation.
Objective: To determine the potency (EC50) of P2Y6 receptor agonists by measuring agonist-induced calcium release in cells expressing the receptor.
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293, CHO, or 1321N1 astrocytoma cells) stably or transiently expressing the human P2Y6 receptor.[5][6]
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution, often buffered with HEPES.
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.[7]
-
Test Compounds: MRS2693 and competitor agonists.
-
Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR).[7]
Procedure:
-
Cell Seeding: Seed the P2Y6-expressing cells into black-walled, clear-bottom 96-well or 384-well microplates and culture until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of the test agonists in assay buffer.
-
Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Record the baseline fluorescence, then add the agonist solutions to the wells. Continue to record the fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: The peak fluorescence intensity following agonist addition is used to determine the response. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol phosphates, a direct product of PLC activation, in the presence of an agonist.
Objective: To quantify the activity of P2Y6 receptor agonists by measuring the production of inositol phosphates.
Materials:
-
Cell Line: P2Y6-expressing cell line.
-
Labeling Medium: Inositol-free medium.
-
Radioisotope: myo-[3H]inositol.
-
Stimulation Buffer: Assay buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IP1, which can be used as a surrogate for IP3.[8]
-
Test Compounds: MRS2693 and competitor agonists.
-
Extraction Solution: Perchloric acid or trichloroacetic acid.
-
Purification: Dowex anion-exchange resin or titanium dioxide beads.[9][10]
-
Instrumentation: Scintillation counter.
Procedure:
-
Cell Labeling: Incubate the cells overnight in a medium containing myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Washing: Wash the cells to remove the unincorporated radioisotope.
-
Pre-incubation: Pre-incubate the cells in a buffer containing LiCl.
-
Agonist Stimulation: Add the test agonists at various concentrations and incubate for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding an acid solution to extract the soluble inositol phosphates.
-
Purification: Separate the inositol phosphates from other cellular components using anion-exchange chromatography or affinity purification with titanium dioxide beads.
-
Quantification: Measure the radioactivity of the purified inositol phosphate fraction using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity (counts per minute) against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50.
Summary and Conclusion
MRS2693 is a potent and selective agonist of the P2Y6 receptor. When compared to the endogenous agonist UDP and the synthetic analog 5-OMe-UDP, MRS2693 demonstrates higher potency. However, the boranophosphate derivative of 5-OMe-UDP, R(p)-5-OMe-UDP(α-B), has been reported to be the most potent P2Y6 agonist identified to date.[3] The choice of agonist for a particular study will depend on the specific requirements of the experiment, including the desired potency, stability, and commercial availability. The experimental protocols provided in this guide offer a foundation for the in vitro characterization of these and other P2Y6 receptor agonists.
References
- 1. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-OMe-UDP is a potent and selective P2Y(6)-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UDP made a highly promising stable, potent, and selective P2Y6-receptor agonist upon introduction of a boranophosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of MRS2603 for the P2Y13 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRS2603, a known antagonist of the P2Y13 receptor, with other relevant P2Y receptor antagonists. The aim is to assist researchers in validating the specificity of this compound for its target through objective performance comparisons and supporting experimental data.
Introduction to this compound and P2Y Receptors
This compound is a pharmacological tool compound frequently used to study the physiological and pathological roles of the P2Y13 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[1] The P2Y receptor family consists of eight subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), which are involved in a wide range of physiological processes, making the specificity of pharmacological probes like this compound a critical consideration for accurate experimental outcomes.[1][2][3][4] This guide outlines key experimental approaches to validate the selectivity of this compound and compares its activity with other P2Y receptor antagonists.
Comparative Analysis of P2Y Receptor Antagonists
To ascertain the specificity of this compound, its binding affinity and potency should be compared against a panel of known P2Y receptor antagonists with established selectivity profiles.
Quantitative Data Summary
The following table summarizes the inhibitory constants (IC50 or pIC50) of this compound and other selective P2Y receptor antagonists against their respective targets and off-targets where data is available. This allows for a direct comparison of potency and selectivity.
| Compound | Primary Target | IC50 / pIC50 | Known Off-Targets / Selectivity Profile | Reference |
| This compound | P2Y13 | IC50 = 0.66 µM | Also antagonizes P2Y1.[1][4] | [1][4] |
| MRS2211 | P2Y13 | pIC50 = 5.97 | >20-fold selectivity over P2Y1 and P2Y12.[1] | [1] |
| MRS2500 | P2Y1 | Potent and selective antagonist. | Highly selective for P2Y1.[1][4][5] | [1][4][5] |
| AR-C118925 | P2Y2 | Selective antagonist. | Useful for selective antagonism of P2Y2.[1][4][5] | [1][4][5] |
| PSB16133 | P2Y4 | Blocks the P2Y4 receptor. | Selective for P2Y4.[1][4][5] | [1][4][5] |
| MRS2578 | P2Y6 | IC50 = 37 nM (human) | Selective for P2Y6; insignificant activity at P2Y1, P2Y2, P2Y4, and P2Y11.[1][2][4][5] | [1][2][4][5] |
| NF157 / NF340 | P2Y11 | Blocks the P2Y11 receptor. | Selective for P2Y11.[1][4][5] | [1][4][5] |
| PSB0739 | P2Y12 | Potent antagonist. | Potent and selective for P2Y12.[1][4][5] | [1][4][5] |
| Cangrelor | P2Y12 | Potent antagonist. | Also blocks the P2Y13 receptor.[1][2] | [1][2] |
| PPTN | P2Y14 | KB = 434 pM | Highly selective; no effect at P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13.[1][2][4][5][6] | [1][2][4][5][6] |
Experimental Protocols for Specificity Validation
To experimentally validate the specificity of this compound, a combination of binding and functional assays is recommended.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor. A radiolabeled ligand with known affinity for the target receptor is competed with unlabeled this compound.
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from cells stably expressing the human P2Y13 receptor or other P2Y receptor subtypes.[7]
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]2MeSADP for P2Y13) and varying concentrations of this compound.[7][8]
-
Equilibrium: Allow the binding to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[7][8]
-
Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.[7]
-
Data Analysis: Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation.[8]
Functional Assays: Calcium Mobilization
Functional assays measure the cellular response to receptor activation or inhibition. Since P2Y13 is a Gi-coupled receptor, its activation leads to a decrease in intracellular cyclic AMP (cAMP). However, a common method to assess the function of Gi-coupled receptors is to co-express them with a promiscuous G-protein, such as Gα16 or a chimeric Gαq/i, which redirects the signaling through the Gq pathway, leading to a measurable increase in intracellular calcium ([Ca²⁺]i).[9]
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or CHO) and transiently transfect them with plasmids encoding the human P2Y13 receptor and a promiscuous G-protein.[9]
-
Cell Plating: Seed the transfected cells into a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[10][11]
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control.
-
Agonist Stimulation: Stimulate the cells with a known P2Y13 agonist (e.g., ADP or 2MeSADP) at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).[10]
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine its IC50 value for the inhibition of receptor function.
Visualizing Experimental Workflows and Signaling Pathways
P2Y13 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the P2Y13 receptor and the point of inhibition by this compound.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of P2Y receptor subtypes - an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. youtube.com [youtube.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective P2Y Receptor Antagonists: MRS2603, MRS2578, TIM-38, and Compound 50
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of selected antagonists for the P2Y receptor family, with a particular focus on MRS2603 as a P2Y13 receptor antagonist and MRS2578, TIM-38, and the novel "Compound 50" as P2Y6 receptor antagonists. While the initial focus was on comparing inhibitors of a single pathway, this analysis has been broadened to highlight the selectivity and potency of antagonists for different P2Y receptor subtypes, offering a valuable resource for researchers targeting purinergic signaling pathways.
The P2Y receptors are a family of G protein-coupled receptors activated by extracellular nucleotides, playing crucial roles in a wide array of physiological and pathological processes, including inflammation, thrombosis, and neurotransmission. The development of potent and selective antagonists for different P2Y receptor subtypes is a key area of research for novel therapeutic agents.
P2Y6 Receptor Signaling Pathway
The P2Y6 receptor is predominantly coupled to the Gq/11 family of G proteins. Upon activation by its endogenous ligand, uridine diphosphate (UDP), the receptor stimulates phospholipase C β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key second messenger that triggers various downstream cellular responses.
Unveiling the Differential Effects of P2Y Receptor Antagonism: A Comparative Analysis of MRS2603 and Related Compounds Across Cell Lines
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of receptor antagonists across different cellular contexts is paramount. This guide provides a comparative analysis of the effects of MRS2603, a P2Y1 and P2Y13 receptor antagonist, and its related compounds, offering insights into their therapeutic potential. By cross-validating their effects in various cell lines, we can better delineate their mechanism of action and potential applications in oncology and beyond.
This publication delves into the quantitative effects of P2Y1 and P2Y13 receptor antagonists on cell viability, apoptosis, and migration. Detailed experimental protocols for key assays are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying biological processes.
Comparative Efficacy of P2Y Receptor Antagonists
The following table summarizes the observed effects of P2Y1 and P2Y13 receptor antagonists in different cell lines. While direct cross-validation studies for this compound are limited, data from related antagonists targeting the same receptors provide valuable comparative insights.
| Cell Line | Compound | Target(s) | Observed Effect | Quantitative Data |
| MIN6c4 (Pancreatic Beta-Cell) | MRS2211 | P2Y13 Receptor Antagonist | Reverses 2MeSADP-induced reduction in cell viability and increase in Caspase-3 activity.[1] | - |
| Human Endothelial Cells | MRS2179 | P2Y1 Receptor Antagonist | Inhibits NDPK- or 2-MeS-ATP-induced cell migration.[2] | - |
Deciphering the Signaling Cascades
The P2Y1 and P2Y13 receptors, both activated by ADP, trigger distinct downstream signaling pathways upon activation. Understanding these pathways is crucial for interpreting the effects of their antagonists.
As depicted, the P2Y1 receptor couples to Gq proteins, leading to the activation of Phospholipase C (PLC) and subsequent increases in intracellular calcium and Protein Kinase C (PKC) activity, which can promote cell proliferation and migration.[2] In contrast, the P2Y13 receptor couples to Gi/o proteins, inhibiting adenylyl cyclase, which leads to decreased cAMP levels and can promote apoptosis.[1] this compound, as an antagonist for both receptors, is expected to inhibit these respective pathways.
Experimental Methodologies
To ensure the validity and reproducibility of the findings presented, detailed protocols for the key experimental assays are outlined below.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or other P2Y receptor antagonists. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
Apoptosis Detection: Annexin V Staining
The Annexin V assay is a common method for detecting early-stage apoptosis. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the initial phases of apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate vessels and treat with the desired concentrations of this compound or other compounds for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently-labeled Annexin V and a viability dye (e.g., Propidium Iodide, PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Conclusion
The available data, though not from a single comprehensive cross-validation study, suggests that antagonism of P2Y1 and P2Y13 receptors can have cell-type-specific effects. In pancreatic beta-cells, P2Y13 antagonism appears to be pro-survival, while in endothelial cells, P2Y1 antagonism can inhibit migration. These differential effects highlight the importance of the cellular context in determining the outcome of P2Y receptor modulation. Further studies directly comparing the effects of this compound across a panel of cancer and non-cancer cell lines are warranted to fully elucidate its therapeutic potential. The protocols and pathway information provided in this guide serve as a valuable resource for researchers embarking on such investigations.
References
Reproducibility of experiments using MRS2603
[2] MRS2603 | CAS 342027-60-9 - Bio-Techne this compound is a potent and selective P2Y 11 receptor agonist (EC 50 = 23 nM). Displays 220-fold selectivity for P2Y 11 over P2Y 1 , P2Y 2 , P2Y 4 and P2Y 6 and >430-fold selectivity over P2Y 12 and P2Y 13 . Also exhibits very low affinity for A 1 , A 2A and A 3 receptors. --INVALID-LINK-- this compound, a selective P2Y11 receptor agonist, requires pannexin-1... Conclusion: Our data indicate that this compound is a selective P2Y11R agonist that requires Panx1 channels to exert its anti-inflammatory effects in the gut. These findings suggest that targeting the P2Y11R/Panx1 channel complex could be a novel therapeutic strategy for treating inflammatory bowel disease. --INVALID-LINK-- (N)-Methanocarba-2-Methylthio-ATP Regulates the Innate Immune... (N)-Methanocarba-2-methylthio-ATP (this compound) is a selective agonist of the P2Y 11 receptor (P2Y 11 R). P2Y 11 R is a G-protein coupled receptor that is expressed on immune cells, including granulocytes. --INVALID-LINK-- this compound, a selective P2Y11 receptor agonist, requires pannexin-1... this compound, a selective P2Y11 receptor agonist, requires pannexin-1 to protect against intestinal inflammation. This compound, a selective P2Y11 receptor agonist, requires pannexin-1 to protect against intestinal inflammation ... These findings suggest that targeting the P2Y11R/Panx1 channel complex could be a novel therapeutic strategy for treating ... --INVALID-LINK-- this compound protects against intestinal inflammation in experimental... The P2Y11 receptor agonist, this compound, protects against intestinal inflammation in experimental colitis. --INVALID-LINK-- P2Y11 Receptor Mediates the ATP-Induced Inhibition of Excitatory... P2Y11 receptor (P2Y11R) is a G protein-coupled receptor with dual coupling to both the Gs and Gq pathways. ... This compound is a selective P2Y11R agonist. We examined the effects of this compound on EPSCs. As shown in Figure Figure5A, 5A, this compound (10 μM) inhibited the EPSCs. The inhibition was 32.7 ± 5.8% (n = 7; Figure Figure5B). 5B). --INVALID-LINK-- this compound | P2Y11 Receptor Agonist | Tocris Bioscience this compound is a potent and selective P2Y 11 receptor agonist (EC 50 = 23 nM). Displays 220-fold selectivity for P2Y 11 over P2Y 1 , P2Y 2 , P2Y 4 and P2Y 6 and > 430-fold selectivity over P2Y 12 and P2Y 13 . Also exhibits very low affinity for A 1 , A 2A and A 3 receptors. --INVALID-LINK-- Pharmacological characterization of the P2Y11 receptor... The P2Y11 receptor agonist this compound reduces the production of pro-inflammatory cytokines in a model of intestinal inflammation. This effect is mediated by the pannexin-1 channel. --INVALID-LINK-- P2Y11 Receptors in the Gastrointestinal Tract The P2Y11 receptor is a G-protein coupled receptor that is activated by ATP. It is involved in a variety of physiological processes, including inflammation, cell proliferation, and apoptosis. The P2Y11 receptor is a promising therapeutic target for a variety of diseases, including inflammatory bowel disease, cancer, and neurodegenerative diseases. --INVALID-LINK-- P2Y Receptors as a Therapeutic Target in Inflammatory Bowel Disease The P2Y11 receptor is a purinergic receptor that is activated by extracellular ATP. It is expressed on a variety of immune cells, including T cells, B cells, and macrophages. The P2Y11 receptor has been shown to play a role in the regulation of inflammation. For example, activation of the P2Y11 receptor has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. --INVALID-LINK-- The P2Y 11 receptor agonist this compound inhibits IL-1β-induced... The P2Y 11 receptor agonist this compound inhibits IL-1β-induced inflammation in human intestinal epithelial cells. --INVALID-LINK-- P2Y11 Receptor Agonists as a Potential Treatment for Inflammatory... The P2Y11 receptor is a G-protein coupled receptor that is activated by ATP. It is expressed on a variety of cells, including immune cells, epithelial cells, and endothelial cells. The P2Y11 receptor has been shown to be involved in a variety of physiological processes, including inflammation, cell proliferation, and apoptosis. --INVALID-LINK-- A-438079 | P2X7 Receptor Antagonist | Tocris Bioscience A-438079 is a potent and selective P2X 7 receptor antagonist. It is used to study the role of the P2X 7 receptor in a variety of physiological and pathological processes, including inflammation, pain, and cancer. --INVALID-LINK-- NF546 | P2Y11 Receptor Antagonist | Tocris Bioscience NF546 is a selective P2Y 11 receptor antagonist (IC 50 = 1.6 μM). It is used to study the role of the P2Y 11 receptor in a variety of physiological and pathological processes, including inflammation, cell proliferation, and apoptosis. --INVALID-LINK-- this compound: A Comparative Guide to a Selective P2Y11 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of this compound, a potent and selective P2Y11 receptor agonist, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to facilitate informed decisions in research and drug development.
Introduction to this compound
This compound is a highly selective agonist for the P2Y11 receptor, a G-protein coupled receptor activated by extracellular ATP. It displays remarkable selectivity for the P2Y11 receptor over other P2Y receptor subtypes, making it a valuable tool for studying the specific roles of this receptor in various physiological and pathological processes. Research has highlighted its potential therapeutic applications, particularly in inflammatory conditions such as inflammatory bowel disease (IBD).
Mechanism of Action
The P2Y11 receptor, when activated by an agonist like this compound, couples to both Gs and Gq signaling pathways. This dual coupling leads to the activation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), and the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These downstream signaling events are crucial for the diverse cellular responses mediated by the P2Y11 receptor, including the regulation of inflammation, cell proliferation, and apoptosis. Interestingly, the anti-inflammatory effects of this compound in the gut have been shown to require the involvement of pannexin-1 (Panx1) channels, suggesting a complex interplay between the P2Y11 receptor and other cellular components.
Figure 1: Simplified signaling pathway of this compound via the P2Y11 receptor.
Comparative Performance Data
The selectivity of this compound for the P2Y11 receptor is a key advantage over other purinergic receptor agonists. The following table summarizes its potency and selectivity compared to other P2Y receptor subtypes.
| Compound | Target Receptor | EC50 / IC50 | Selectivity Profile |
| This compound | P2Y11 Agonist | EC50 = 23 nM | >220-fold vs P2Y1, P2Y2, P2Y4, P2Y6>430-fold vs P2Y12, P2Y13 |
| NF546 | P2Y11 Antagonist | IC50 = 1.6 µM | Selective for P2Y11 |
| A-438079 | P2X7 Antagonist | IC50 = 100 nM (human) | Potent and selective for P2X7 |
EC50 (Half maximal effective concentration) and IC50 (Half maximal inhibitory concentration) values are standard measures of a drug's potency.
Experimental Protocols
Reproducibility of experiments is paramount in scientific research. Below are detailed methodologies for key experiments involving this compound.
Figure 2: Workflow for studying the anti-inflammatory effects of this compound.
1. Cell Culture and Treatment:
-
Human intestinal epithelial cells (e.g., Caco-2) are cultured under standard conditions.
-
Cells are seeded into multi-well plates and allowed to differentiate into a monolayer.
-
Prior to inflammatory stimulation, cells are pre-incubated with this compound at a specified concentration (e.g., 10 µM) for a defined period.
-
Inflammation is induced by adding a pro-inflammatory cytokine, such as Interleukin-1 beta (IL-1β).
2. Measurement of Inflammatory Markers:
-
After the incubation period, the cell culture supernatant is collected.
-
The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
3. Data Analysis:
-
The concentrations of the cytokines are calculated from the standard curve.
-
The effect of this compound on cytokine production is determined by comparing the levels in this compound-treated cells to those in cells treated with the inflammatory stimulus alone.
1. Induction of Colitis:
-
Experimental colitis can be induced in mice using dextran sulfate sodium (DSS) administered in the drinking water.
2. Treatment with this compound:
-
Mice are treated with this compound or a vehicle control, typically via intraperitoneal injection, daily for the duration of the experiment.
3. Assessment of Colitis Severity:
-
Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces.
-
At the end of the experiment, colonic tissue is collected for histological analysis to assess the degree of inflammation and tissue damage.
-
Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can be measured in the colon tissue.
Alternatives to this compound
While this compound is a potent and selective P2Y11 agonist, other compounds can be used to modulate purinergic signaling, either by targeting the same receptor or other receptors in the same family.
-
NF546: A selective P2Y11 receptor antagonist. It can be used to block the effects of this compound or endogenous ATP, thereby helping to confirm that the observed effects are indeed mediated by the P2Y11 receptor.
-
A-438079: A potent and selective P2X7 receptor antagonist. The P2X7 receptor is another important purinergic receptor involved in inflammation. Using A-438079 can help to dissect the relative contributions of different purinergic receptors in a given biological response.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the P2Y11 receptor. Its high selectivity makes it superior to less specific agonists for delineating the specific functions of this receptor. The experimental protocols and comparative data provided in this guide are intended to assist researchers in designing and interpreting experiments aimed at exploring the therapeutic potential of targeting the P2Y11 receptor.
Head-to-Head Comparison: MRS2603 vs. Standard-of-Care in Antithrombotic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational P2Y1 and P2Y13 receptor antagonist, MRS2603, with current standard-of-care antithrombotic drugs, primarily P2Y12 receptor antagonists such as clopidogrel, prasugrel, and ticagrelor. The information is intended to assist researchers in evaluating the potential of novel antiplatelet agents.
Executive Summary
This compound represents a novel approach to antiplatelet therapy by targeting P2Y1 and P2Y13 receptors, which are involved in the initial stages of platelet activation and aggregation. This dual antagonism offers a different mechanistic profile compared to the established P2Y12 inhibitors that are the cornerstone of current antithrombotic treatment. While direct head-to-head clinical trial data is not yet available, preclinical data allows for an initial comparison of their pharmacological profiles. Standard-of-care P2Y12 inhibitors have proven clinical efficacy in preventing thrombotic events but are associated with bleeding risks. The preclinical profile of this compound suggests potential for antithrombotic efficacy, but its comparative potency and safety profile, particularly regarding bleeding risk, require further investigation.
Mechanism of Action
Standard-of-Care: P2Y12 Receptor Antagonists
The current standard-of-care antiplatelet drugs—clopidogrel, prasugrel, and ticagrelor—exert their effects by inhibiting the P2Y12 receptor on platelets.[1][2] The P2Y12 receptor, when activated by adenosine diphosphate (ADP), plays a crucial role in amplifying and sustaining platelet aggregation.[1]
-
Clopidogrel and Prasugrel are thienopyridine prodrugs that require metabolic activation in the liver to form their active metabolites. These active metabolites then irreversibly bind to the P2Y12 receptor for the lifespan of the platelet.[2][3][4]
-
Ticagrelor is a direct-acting and reversible P2Y12 antagonist, meaning it does not require metabolic activation and its binding to the receptor is not permanent.[5][6]
This compound: A Dual P2Y1 and P2Y13 Receptor Antagonist
This compound offers a distinct mechanism by antagonizing both P2Y1 and P2Y13 receptors.
-
P2Y1 Receptor: Activation of the P2Y1 receptor by ADP is responsible for initiating platelet shape change and the initial, reversible phase of platelet aggregation.
-
P2Y13 Receptor: The P2Y13 receptor is also activated by ADP and is involved in modulating platelet responses.
By blocking both of these receptors, this compound aims to inhibit platelet function at an earlier stage than P2Y12 antagonists.
Signaling Pathway Overview
The following diagram illustrates the distinct points of intervention for this compound and the standard-of-care P2Y12 antagonists in the ADP-mediated platelet activation pathway.
Caption: Points of intervention for this compound and standard-of-care P2Y12 antagonists.
Preclinical Efficacy: A Comparative Overview
Direct comparative studies of this compound against standard-of-care drugs are limited. The following tables summarize available preclinical data from separate studies to provide an indirect comparison of their antiplatelet and antithrombotic effects.
In Vitro Platelet Aggregation
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | Target | Agonist | IC50 (µM) | Citation |
| This compound | P2Y1/P2Y13 | ADP | Data not available | |
| Clopidogrel | P2Y12 | ADP | 1.9 ± 0.3 (in washed platelets) | [4] |
| Prasugrel (active metabolite R-138727) | P2Y12 | ADP | 0.7 ± 0.1 | [6] |
| Ticagrelor | P2Y12 | ADP | 0.005 ± 0.004 (in washed platelets) | [7] |
Note: The IC50 value for clopidogrel can be significantly higher in platelet-rich plasma (PRP), with one study reporting a value of 3291.07 µM.[5] This highlights the importance of experimental conditions in determining potency.
In Vivo Thrombosis Models
The ferric chloride-induced thrombosis model is a common preclinical method to evaluate the efficacy of antithrombotic drugs. The time to vessel occlusion is a key endpoint, with a longer time indicating greater antithrombotic effect.
| Drug | Model | Dosage | Effect on Thrombosis | Citation |
| This compound | Ferric Chloride-Induced Carotid Artery Thrombosis (Mouse) | Data not available | Data not available | |
| Clopidogrel | Ferric Chloride-Induced Carotid Artery Thrombosis (Mouse) | 10 mg/kg | 100% of animals retained vascular patency for 60 minutes. | [3] |
| Ticagrelor | Ferric Chloride-Induced Carotid Artery Thrombosis (Mouse) | 100 mg/kg | 89% of animals retained vascular patency for 60 minutes. | [3] |
Experimental Protocols
ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)
This in vitro assay measures the ability of a compound to inhibit platelet aggregation induced by ADP.
Workflow:
Caption: Workflow for ADP-induced platelet aggregation assay.
Detailed Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP from red and white blood cells.
-
Incubation: Aliquots of PRP are incubated with varying concentrations of the test compound (this compound) or a standard-of-care drug at 37°C for a specified period.
-
Aggregation Induction: Platelet aggregation is initiated by adding a standard concentration of ADP to the PRP.
-
Measurement: The change in light transmission through the PRP suspension is monitored over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. The extent of inhibition is calculated relative to a vehicle control.
Ferric Chloride-Induced Arterial Thrombosis Model
This in vivo model assesses the antithrombotic effect of a compound by inducing a thrombus in a mouse carotid artery.
Workflow:
Caption: Workflow for the ferric chloride-induced thrombosis model.
Detailed Methodology:
-
Animal Preparation: A mouse is anesthetized, and the common carotid artery is surgically exposed.
-
Drug Administration: The test compound (this compound) or a standard-of-care drug is administered to the animal, typically via oral gavage or intravenous injection, at a predetermined time before injury.
-
Thrombus Induction: A piece of filter paper saturated with a ferric chloride solution (e.g., 3.5%) is applied to the surface of the carotid artery for a short duration (e.g., 3 minutes).[3] Ferric chloride induces oxidative injury to the endothelial cells, initiating thrombus formation.
-
Blood Flow Monitoring: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe.
-
Endpoint Measurement: The primary endpoint is the time from the application of ferric chloride until the complete cessation of blood flow (occlusion) for a defined period (e.g., 30 seconds).[3]
Conclusion
This compound, with its dual P2Y1 and P2Y13 antagonism, presents an alternative strategy for inhibiting platelet activation compared to the established P2Y12 inhibitors. The preclinical data, although incomplete for a direct comparison, suggests that standard-of-care drugs like ticagrelor and the active metabolite of prasugrel are highly potent inhibitors of ADP-induced platelet aggregation. In vivo models demonstrate the efficacy of clopidogrel and ticagrelor in preventing occlusive thrombus formation.[3]
To fully assess the therapeutic potential of this compound, further preclinical studies are required to determine its potency in platelet aggregation assays and its efficacy and safety in in vivo thrombosis models, including a thorough evaluation of its bleeding risk profile compared to standard-of-care agents. This will enable a more comprehensive head-to-head comparison and inform the future clinical development of this novel antithrombotic candidate.
References
- 1. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cordynamics.com [cordynamics.com]
- 4. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MRS2603: A Guide to In Vitro Control Experiments for P2Y1 and P2Y13 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MRS2603, a dual antagonist for the P2Y1 and P2Y13 purinergic receptors. To rigorously assess the efficacy and specificity of this compound, a series of well-controlled experiments are essential. This document outlines key control experiments, presents detailed protocols, and offers a framework for data comparison with alternative antagonists.
Introduction to this compound and its Targets
This compound is a pyridoxal phosphate derivative that has been identified as an antagonist of both the P2Y1 and P2Y13 receptors.[1][2][3] These receptors are G protein-coupled receptors (GPCRs) activated by adenosine diphosphate (ADP).[4][5][6] The P2Y1 receptor is coupled to the Gq signaling pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]).[5][7][8] In contrast, the P2Y13 receptor is primarily coupled to the Gi signaling pathway, which inhibits adenylyl cyclase and results in a decrease in intracellular cyclic AMP (cAMP) levels.[4][9][10][11]
Due to their involvement in a wide range of physiological processes, including platelet aggregation, immune responses, and lipid metabolism, P2Y1 and P2Y13 receptors are attractive targets for therapeutic intervention.[4][5][12] Thorough characterization of antagonists like this compound is therefore crucial.
Key Control Experiments and Comparative Compounds
To validate the antagonistic properties of this compound, it is imperative to compare its performance against established, selective antagonists for each of its target receptors. This guide proposes the use of the following well-characterized compounds:
-
MRS2500: A highly potent and selective antagonist of the P2Y1 receptor.[13][14]
-
MRS2211: A competitive antagonist of the P2Y13 receptor.[15]
The following sections detail the experimental protocols to assess the inhibitory activity of this compound in comparison to these standards.
Data Presentation: Comparative Antagonist Activity
The following tables summarize hypothetical, yet representative, data from the described experimental protocols. These tables are designed to provide a clear comparison of the potency and selectivity of this compound against MRS2500 and MRS2211.
Table 1: Antagonist Potency at the Human P2Y1 Receptor (Calcium Mobilization Assay)
| Compound | Target Receptor | Agonist (ADP) EC50 | Antagonist IC50 (nM) | Fold Selectivity (vs. P2Y13) |
| This compound | P2Y1 | 10 nM | 75 | 0.8 |
| MRS2500 | P2Y1 | 10 nM | 5 | >1000 |
| MRS2211 | P2Y1 | 10 nM | >10,000 | - |
| Vehicle | P2Y1 | 10 nM | No Inhibition | - |
Table 2: Antagonist Potency at the Human P2Y13 Receptor (cAMP Inhibition Assay)
| Compound | Target Receptor | Agonist (ADP) EC50 | Antagonist IC50 (nM) | Fold Selectivity (vs. P2Y1) |
| This compound | P2Y13 | 5 nM | 60 | 1.25 |
| MRS2500 | P2Y13 | 5 nM | >10,000 | - |
| MRS2211 | P2Y13 | 5 nM | 25 | >400 |
| Vehicle | P2Y13 | 5 nM | No Inhibition | - |
Experimental Protocols
P2Y1 Receptor Antagonism: Calcium Mobilization Assay
This assay measures the ability of the test compounds to inhibit the ADP-induced increase in intracellular calcium in cells expressing the P2Y1 receptor.[16][17][18]
Methodology:
-
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y1 receptor are cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluency.
-
-
Dye Loading:
-
The culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells by incubation in the dark at 37°C for 45-60 minutes.
-
-
Compound Pre-incubation:
-
After dye loading, the cells are washed again.
-
Serial dilutions of this compound, MRS2500, and a vehicle control are added to the wells and pre-incubated for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
A solution of ADP at a concentration that elicits a submaximal response (EC80) is added to all wells.
-
Fluorescence intensity is measured kinetically for 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The peak fluorescence signal in each well is determined.
-
The data is normalized to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
P2Y13 Receptor Antagonism: cAMP Inhibition Assay
This assay measures the ability of the test compounds to block the ADP-induced inhibition of forskolin-stimulated cAMP production in cells expressing the P2Y13 receptor.[19][20][21][22][23]
Methodology:
-
Cell Culture and Plating:
-
CHO or HEK293 cells stably expressing the human P2Y13 receptor are cultured in appropriate media.
-
Cells are seeded into 96-well or 384-well plates and grown to confluency.
-
-
Compound and Agonist Incubation:
-
The culture medium is aspirated, and the cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) and serial dilutions of this compound, MRS2211, or a vehicle control for 15 minutes at 37°C.
-
A solution containing a submaximal concentration of ADP (EC80) and a fixed concentration of forskolin (to stimulate adenylyl cyclase) is added to the wells.
-
The plate is incubated for a further 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
The reaction is terminated, and the cells are lysed according to the cAMP assay kit manufacturer's instructions.
-
The intracellular cAMP levels are quantified using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
The measured signal (e.g., fluorescence or luminescence) is inversely proportional to the amount of cAMP produced.
-
The data is normalized to the forskolin-only control (0% inhibition) and the ADP-plus-forskolin control (representing maximal P2Y13 activation).
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Points of Antagonism.
Caption: P2Y13 Receptor Signaling Pathway and Points of Antagonism.
Caption: Experimental Workflow for P2Y1 and P2Y13 Antagonist Assays.
Caption: Logical Relationships of Experimental Control Groups.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are P2Y13 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. P2Y receptor - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 8. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bu.edu [bu.edu]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. content.abcam.com [content.abcam.com]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
Quantifying the On-Target and Off-Target Effects of MRS2603: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MRS2603, a purinergic receptor antagonist, with other relevant compounds. The focus is on quantifying its on-target and off-target effects to aid in the evaluation of its suitability for research and therapeutic development. All quantitative data is supported by experimental methodologies, and key pathways and workflows are visualized for clarity.
Introduction to this compound and P2Y13 Receptor Antagonism
This compound is a pharmacological tool compound identified as an antagonist of the P2Y13 receptor, a G protein-coupled receptor (GPCR) primarily activated by adenosine diphosphate (ADP). The P2Y13 receptor is implicated in various physiological processes, including cholesterol metabolism, bone homeostasis, and neuronal functions.[1] Consequently, selective antagonists of this receptor are valuable for both basic research and as potential starting points for drug discovery programs. However, the utility of any pharmacological probe is dictated by its selectivity. This guide examines the on-target (P2Y13 antagonism) and off-target activities of this compound in comparison to other known P2Y receptor ligands.
Comparative Analysis of P2Y13 Receptor Antagonists
To provide a clear assessment of this compound's pharmacological profile, it is compared with two other compounds: MRS2211, a known selective P2Y13 antagonist, and Cangrelor, a potent P2Y12 antagonist that has been reported to also interact with the P2Y13 receptor.[2]
| Compound | Primary Target(s) | On-Target Potency (P2Y13) | Off-Target Activity | Reference(s) |
| This compound | P2Y13, P2Y1 | IC50 = 0.66 µM | Antagonizes P2Y1 receptor.[3][4][5] | [3] |
| MRS2211 | P2Y13 | pIC50 = 5.97 (approx. 1.07 µM) | >20-fold selectivity over P2Y1 and P2Y12 receptors.[6] | [6] |
| Cangrelor | P2Y12 | Activity reported, but specific Ki or IC50 not found. | Potent P2Y12 antagonist.[7][8][9] | [2] |
P2Y13 Receptor Signaling Pathways
Activation of the P2Y13 receptor, which this compound inhibits, can trigger multiple downstream signaling cascades. The canonical pathway involves coupling to Gi alpha subunits, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. However, evidence also suggests potential coupling to Gq, activating phospholipase C (PLC), and subsequent activation of the MAPK/ERK and PI3K/Akt pathways.
Caption: P2Y13 Receptor Signaling Pathways.
Experimental Protocols
The quantification of on-target and off-target effects of compounds like this compound relies on a suite of in vitro assays. Below are summaries of the key experimental protocols.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and comparator compounds for the P2Y13 receptor and other P2Y receptor subtypes.
-
Methodology:
-
Prepare cell membranes from cells recombinantly expressing the target P2Y receptor.
-
Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]2MeSADP) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filter-bound complex using liquid scintillation counting.
-
The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay Workflow.
Functional Assays
Functional assays measure the cellular response to receptor modulation, confirming a compound's antagonist activity.
1. cAMP Accumulation Assay
-
Objective: To quantify the ability of this compound to block agonist-induced inhibition of cAMP production.
-
Methodology:
-
Culture cells expressing the P2Y13 receptor.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubate cells with this compound or a comparator compound.
-
Stimulate the cells with a P2Y13 agonist (e.g., 2MeSADP) in the presence of forskolin (an adenylyl cyclase activator).
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
An effective antagonist will reverse the agonist-induced decrease in cAMP levels.
-
2. MAPK/ERK and PI3K/Akt Phosphorylation Assays
-
Objective: To determine if this compound can block agonist-induced phosphorylation of ERK and Akt.
-
Methodology:
-
Culture and serum-starve cells expressing the P2Y13 receptor.
-
Pre-incubate the cells with this compound or a comparator.
-
Stimulate with a P2Y13 agonist for a short period.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for the phosphorylated forms of ERK1/2 and Akt.
-
Detect the antibody signal using chemiluminescence or fluorescence.
-
An effective antagonist will reduce the agonist-induced increase in phosphorylation.
-
References
- 1. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Cangrelor: a novel P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cangrelor: A New Route for P2Y12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Independent Validation of MRS2603: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2Y13 receptor antagonist MRS2603 with other relevant alternatives. Experimental data is presented to support the findings, along with detailed methodologies for key experiments and visualizations of associated signaling pathways.
Comparative Analysis of P2Y13 Receptor Antagonists
The performance of this compound as a P2Y13 receptor antagonist is best understood in the context of other known modulators of this receptor. The following table summarizes the antagonist potency (pIC50 and IC50 values) of this compound and several alternative compounds at the human P2Y13 receptor, as well as their selectivity against other related P2Y receptor subtypes.
| Compound | Target Receptor | Antagonist Potency (pIC50) | Antagonist Potency (IC50) | Selectivity Profile |
| This compound | P2Y13 | 6.2[1] | ~631 nM | P2Y13 > P2Y1, P2Y12[1] |
| MRS2211 | P2Y13 | 5.97[2] | ~1.07 µM | >20-fold selective for P2Y13 over P2Y1 and P2Y12[2] |
| Cangrelor | P2Y12/P2Y13 | - | P2Y12: Potent inhibitor[3][4][5] | Dual inhibitor of P2Y12 and P2Y13[1] |
| PPADS | P2Y/P2X | - | ~10 µM for P2Y1 and P2Y13[6] | Non-selective P2 receptor antagonist[6][7] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. IC50 values are approximated from pIC50 values where not directly stated.
Experimental Protocols
The characterization of this compound and other P2Y13 receptor antagonists relies on key in vitro functional assays. The following are detailed methodologies for two such critical experiments.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the P2Y13 receptor. Antagonists like this compound will inhibit the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Objective: To determine the inhibitory effect of this compound on agonist-stimulated G-protein activation at the P2Y13 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human P2Y13 receptor.
-
[³⁵S]GTPγS (radioligand).
-
A stable P2Y13 receptor agonist (e.g., 2-MeSADP).
-
This compound and other test antagonists.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
GDP.
-
Scintillation cocktail.
-
96-well filter plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the P2Y13 receptor are thawed on ice and homogenized in assay buffer. Protein concentration is determined.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the antagonist (this compound or alternatives).
-
Agonist Stimulation: Add a fixed concentration of the P2Y13 agonist (e.g., 2-MeSADP) to all wells except for the basal and non-specific binding controls.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.[8]
-
Termination: Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
Detection: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Determine the specific binding and calculate the IC50 value for the antagonist by plotting the percentage of inhibition against the antagonist concentration.
cAMP Accumulation Assay
This assay quantifies the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of Gi-coupled receptors like P2Y13. Antagonists such as this compound will reverse the agonist-induced decrease in cAMP levels.
Objective: To measure the ability of this compound to block the agonist-mediated inhibition of adenylyl cyclase activity.
Materials:
-
Whole cells expressing the human P2Y13 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A P2Y13 receptor agonist (e.g., ADP).
-
This compound and other test antagonists.
-
Cell culture medium.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based).
-
Microplate reader.
Procedure:
-
Cell Culture: Plate cells expressing the P2Y13 receptor in a 96-well plate and culture overnight.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist (this compound or alternatives) for a specific duration (e.g., 15-30 minutes).[10]
-
Stimulation: Add a mixture of forskolin and the P2Y13 agonist to the wells. Forskolin stimulates cAMP production, and the agonist will inhibit this stimulation.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.[11]
-
cAMP Quantification: Follow the instructions of the cAMP assay kit to measure the concentration of cAMP in each well using a microplate reader.[11]
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 value of the antagonist.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the P2Y13 receptor and the general workflow of the experimental assays.
Caption: P2Y13 Receptor Gi-Coupled Signaling Pathway.
Caption: [³⁵S]GTPγS Binding Assay Experimental Workflow.
Caption: cAMP Accumulation Assay Experimental Workflow.
In addition to the primary Gi-coupled pathway, the P2Y13 receptor has been shown to be versatile in its signaling, potentially coupling to other G proteins and activating downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.[12][13][14] This versatility suggests that the physiological and pathological roles of the P2Y13 receptor are complex and context-dependent.
Caption: Alternative P2Y13 Receptor Signaling Pathways.
References
- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Cangrelor: A New Route for P2Y12 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cangrelor: a novel P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PPADS tetrasodium salt | P2X Receptor Antagonists: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. content.abcam.com [content.abcam.com]
- 12. An Update on P2Y13 Receptor Signalling and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MRS2603: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of MRS2603, a P2Y13 receptor antagonist used in research settings. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a potentially hazardous substance and follow best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound, adhering to general principles of hazardous waste management.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. It should be collected in a dedicated, clearly labeled waste container.
-
Container Selection: Use a chemically resistant, leak-proof container with a secure screw-top cap. The container must be in good condition and compatible with the physical state of the this compound waste (solid or liquid solution).
-
Labeling: The waste container must be labeled immediately upon the first addition of waste. The label should be clear, legible, and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "860623-35-4" (if available and confirmed)
-
An approximate concentration and volume of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Waste Accumulation: Keep the waste container closed at all times, except when adding waste. Store the container in a designated, secondary containment area within the laboratory to prevent spills from spreading. This area should be away from direct sunlight, heat sources, and incompatible chemicals.
-
Disposal Request: Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
This compound Disposal Workflow
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Clean: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
Safeguarding Researchers: A Comprehensive Guide to Handling MRS2603
For researchers, scientists, and drug development professionals working with the novel compound MRS2603, ensuring personal safety and proper handling are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. As the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is necessary, treating it as a potentially hazardous substance.
Personal Protective Equipment (PPE) and Handling
When working with this compound, adherence to standard laboratory safety protocols is the first line of defense. The following personal protective equipment should be worn at all times.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Gloves | Handle with impervious gloves. The specific material and thickness should be chosen based on the solvent used to dissolve this compound and the duration of handling. Nitrile gloves are a common starting point for handling solid compounds. |
| Lab Coat | A standard laboratory coat should be worn to protect street clothing and skin from accidental splashes. | |
| Respiratory Protection | Not generally required | For handling small quantities in a well-ventilated area, respiratory protection is not typically necessary. If there is a risk of generating dust or aerosols, a properly fitted respirator should be used. |
Handling Precautions:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not breathe dust.[1]
-
Avoid prolonged or repeated exposure.[1]
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
Storage and Disposal
Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.
-
Storage Conditions: Keep the container tightly closed and store in a dry place.
-
Recommended Storage Temperature: 2 - 8 °C.
The disposal of this compound and any contaminated materials must be conducted in accordance with all federal, state, and local environmental regulations.
-
Disposal Method: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of as unused product.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
| Inhalation | After inhalation: fresh air. |
Accidental Release Measures:
-
Personal Precautions: Avoid inhalation of dusts. Evacuate the danger area, observe emergency procedures, and consult an expert.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Take up dry and dispose of properly. Clean the affected area. Avoid the generation of dusts.
Visual Safety Protocols
To further clarify the procedural steps for safe handling and in case of emergencies, the following diagrams outline the necessary actions.
Caption: A workflow for the routine safe handling of this compound.
Caption: Step-by-step procedure for responding to a spill of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
